molecular formula C10H9N3 B2503948 2,3-Dimethyl-2H-indazole-7-carbonitrile CAS No. 1341038-80-9

2,3-Dimethyl-2H-indazole-7-carbonitrile

Cat. No.: B2503948
CAS No.: 1341038-80-9
M. Wt: 171.203
InChI Key: GQTUCZLCMGTKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2H-indazole-7-carbonitrile (CAS 1341038-80-9) is a high-purity, substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a carbonitrile group at the 7-position, which serves as a versatile handle for further synthetic elaboration to create novel molecular entities . The indazole scaffold is a privileged structure in pharmaceutical research, known for its wide range of biological activities . It is a key building block for developing novel therapeutic agents, with its molecular framework found in marketed drugs and clinical trial candidates targeting areas such as oncology, inflammation, and infectious diseases . Researchers utilize this carbonitrile-substituted indazole as a critical intermediate to explore structure-activity relationships and to synthesize more complex molecules, including urea-based compounds investigated for their potential as protein-tyrosine kinase inhibitors with anti-tumor and anti-proliferative effects . The compound has a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol . It is supplied with a minimum purity of 95% and should be handled with care. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylindazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-9-5-3-4-8(6-11)10(9)12-13(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTUCZLCMGTKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3-Dimethyl-2H-indazole-7-carbonitrile CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3-Dimethyl-2H-indazole-7-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indazole nucleus is a well-established "privileged scaffold" in pharmacology, known for its presence in numerous bioactive agents, including kinase inhibitors.[1][2][3] This document delineates the core attributes of this specific isomer, including its molecular structure and physicochemical properties. It puts forth a proposed, logically derived synthetic pathway and outlines robust methodologies for its structural characterization. Furthermore, this guide explores the compound's potential applications in drug discovery, grounded in the established biological activities of the 2H-indazole class, and provides essential information on handling and safety. The content herein is structured to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel indazole derivatives.

Compound Identification and Core Properties

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound

  • Molecular Formula: C₁₀H₉N₃

  • Molecular Weight: 171.20 g/mol

Molecular Structure

The molecular architecture consists of a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring.[5] The defining features of this specific isomer are:

  • A methyl group substitution at position 2 (N-2) of the pyrazole ring.

  • A methyl group substitution at position 3 (C-3) of the pyrazole ring.

  • A nitrile (-C≡N) functional group at position 7 (C-7) of the benzene ring.

The substitution at N-2 definitively classifies it as a 2H-indazole isomer, which is generally the less thermodynamically stable tautomer compared to the 1H-indazole form.[1]

SMILES: CN1N=C(C)C2=C1C=CC=C2C#N

Physicochemical Properties (Predicted)

Quantitative data for this specific molecule is limited. The following properties are predicted using established computational models and provide a baseline for experimental design.

PropertyPredicted ValueNotes
XLogP3 1.9Indicates moderate lipophilicity, a common feature for drug-like molecules.
Topological Polar Surface Area (TPSA) 48.1 ŲSuggests good potential for cell permeability.
Hydrogen Bond Donors 0The N-H proton of the parent indazole is replaced by a methyl group.
Hydrogen Bond Acceptors 3The two nitrogen atoms of the pyrazole ring and the nitrogen of the nitrile group can act as acceptors.
Rotatable Bonds 0The structure is rigid, a desirable trait for reducing conformational entropy upon binding to a target.

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, a logical and efficient synthetic route can be designed based on established methodologies for the functionalization of the indazole scaffold.[6][7]

Proposed Synthetic Workflow

A plausible synthetic strategy involves the initial construction of a functionalized indazole core, followed by sequential methylation and cyanation. The choice of when to introduce each group is critical to manage regioselectivity. A proposed workflow is outlined below.

Synthetic Workflow A Starting Material (e.g., 2-Methyl-3-nitroaniline) B Step 1: Indazole Formation (Diazotization & Cyclization) A->B C Intermediate A (Substituted 1H-Indazole) B->C D Step 2: N-Alkylation (Regioselective Methylation) C->D E Intermediate B (N1 and N2-methylated isomers) D->E F Step 3: Isomer Separation (Chromatography) E->F G Intermediate C (2,3-Dimethyl-2H-indazole derivative) F->G H Step 4: C-7 Functionalization (e.g., Sandmeyer Reaction on an amino precursor) G->H I Final Product (this compound) H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a hypothetical, multi-step procedure derived from analogous transformations reported for indazole derivatives.[8][9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

  • Rationale: This intermediate is a known precursor for the Pazopanib drug molecule and its synthesis is well-documented.[9][10] It provides the core dimethyl-indazole structure.

  • Dissolve 3-methyl-6-nitro-1H-indazole (1 eq.) and triethylenediamine (DABCO, 1 eq.) in N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (DMC, 1.2 eq.) dropwise.

  • Heat the reaction mixture to reflux and maintain for 6-20 hours, monitoring by TLC.[8][9]

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield a mixture of N1 and N2 methylated isomers.

  • Separate the desired 2,3-dimethyl-6-nitro-2H-indazole isomer using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group must be converted to an amine to facilitate the introduction of the nitrile group via a Sandmeyer-type reaction.

  • Suspend 2,3-dimethyl-6-nitro-2H-indazole (1 eq.) in ethanol or methanol.

  • Add a reducing agent such as tin(II) chloride (SnCl₂·2H₂O, 3-5 eq.) or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

  • Heat the reaction to reflux (if using SnCl₂) or stir at room temperature (for hydrogenation) until the starting material is consumed (monitor by TLC).

  • After reduction, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

  • Extract the product, 2,3-Dimethyl-2H-indazol-6-amine[10][11][12], with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Sandmeyer Reaction for Cyanation

  • Rationale: This classic reaction is a reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.

  • Dissolve the 2,3-Dimethyl-2H-indazol-6-amine (1 eq.) in a mixture of dilute hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium cyanide (NaCN) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until nitrogen evolution ceases.

  • Cool the mixture, extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Structural Elucidation and Quality Control

The identity and purity of the final compound must be confirmed using a suite of analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), likely appearing as doublets or triplets, corresponding to the protons at C4, C5, and C6. Methyl Protons: Two sharp singlets in the aliphatic region. The N-methyl signal is expected around 4.1-4.2 ppm, and the C-methyl signal around 2.6-2.7 ppm, based on data for similar structures.[8][9]
¹³C NMR Approximately 10 distinct signals corresponding to the 10 carbon atoms. The nitrile carbon (C≡N) will appear downfield (~115-120 ppm). The two methyl carbons will be upfield (~15-40 ppm). The remaining signals will be in the aromatic region (~110-150 ppm).
Mass Spec (HRMS) The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₁₀N₃⁺ (calculated: 172.0875).
FT-IR A sharp, strong absorption band around 2220-2230 cm⁻¹ characteristic of the C≡N stretching vibration.
HPLC A single major peak with >95% purity under standard reverse-phase conditions.

Relevance in Medicinal Chemistry and Drug Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic indole and form key hydrogen bond interactions with biological targets.[2][13]

The 2H-Indazole Scaffold as a Privileged Structure

Indazole derivatives are prevalent in a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, antimicrobial, and antitumor properties.[1][3][14] Their rigid bicyclic structure provides a well-defined orientation for appended functional groups, making them ideal for targeted drug design. The 2H-indazole isomer, while often less stable, can present a different vector for substituents compared to the 1H isomer, potentially enabling unique interactions with a target protein and offering a route to escape existing intellectual property.

Potential as a Kinase Inhibitor

Many successful kinase inhibitors, such as Pazopanib and Axitinib, incorporate an indazole core.[1][2] This scaffold often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The N1 and N2 atoms of the indazole ring can serve as both hydrogen bond donors (in the 1H form) and acceptors. In this compound, the N1 atom remains a potential hydrogen bond acceptor. The overall structure can be envisioned as a core fragment onto which further diversity can be built to target the solvent-exposed regions of a kinase active site.

Biological Screening Workflow

A typical workflow for evaluating the biological activity of a novel compound like this compound is depicted below. This process is designed to efficiently identify and validate its therapeutic potential.

Screening Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Preclinical Evaluation A Primary Screening (e.g., Kinase Panel Assay) B Hit Identification (Potency & Selectivity) A->B C Cellular Assays (Target Engagement & Pathway Modulation) B->C D ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability) C->D Lead Candidate Selection E In Vivo Efficacy Studies (e.g., Xenograft Mouse Model) D->E F Pharmacokinetic (PK) Analysis E->F G IND-Enabling Studies F->G

Caption: A standard workflow for the biological evaluation of a novel chemical entity.

Safety and Hazard Information

No specific safety data sheet (SDS) exists for this compound. However, based on its structure—a nitrogen-containing aromatic heterocycle with a nitrile group—the following hazards should be assumed until proven otherwise:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Nitrile groups can potentially release cyanide in vivo or upon combustion.

  • Irritation: Causes skin and serious eye irritation.[15][16] May cause respiratory tract irritation.

  • Handling: Use in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17] Avoid generating dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure long-term stability.

Conclusion

This compound is a synthetically accessible, yet under-explored, member of the pharmacologically significant indazole family. Its rigid core, defined substitution pattern, and moderate lipophilicity make it an attractive starting point for fragment-based drug discovery and lead optimization campaigns, particularly in the area of kinase inhibition. This guide provides a foundational framework for its synthesis, characterization, and potential biological application, encouraging further investigation by the scientific community.

References

  • Airgas. (2013, April 26). Material Safety Data Sheet. Retrieved from [Link]

  • Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Rivera-Mancía, S., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885. Available at: [Link]

  • Li, Y., et al. (2009). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1775. Available at: [Link]

  • Mondal, P., et al. (2024). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE. Retrieved from [Link]

  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.
  • Pharmaffiliates. (n.d.). 2,3-Dimethyl-6-nitro-2H-indazole. Retrieved from [Link]

  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (2026, February 6). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers. Retrieved from [Link]

  • Bentham Science. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases. Retrieved from [Link]

  • Fraunhofer-Publica. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

Sources

Solubility profile of 2,3-Dimethyl-2H-indazole-7-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2,3-Dimethyl-2H-indazole-7-carbonitrile in Organic Solvents

This guide provides a comprehensive framework for determining and understanding the solubility profile of this compound, a key consideration for its application in research and drug development. Given the absence of published solubility data for this specific molecule, this document outlines a systematic approach based on its structural characteristics and established principles of physical chemistry.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the developability of a compound for pharmaceutical applications. For a molecule like this compound, understanding its solubility in a range of organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing suitable delivery systems and ensuring bioavailability.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities.[1] The solubility of these compounds can be influenced by the nature and position of substituents on the indazole ring.

Physicochemical Characterization of this compound

A thorough understanding of the molecular structure of this compound is essential to predict its solubility behavior.

Molecular Structure:

  • Indazole Core: The bicyclic aromatic indazole ring system is largely non-polar. The indazole ring is nearly planar, which can facilitate crystal packing.[2][3]

  • Methyl Groups: The two methyl groups at positions 2 and 3 contribute to the non-polar character of the molecule.

  • Nitrile Group (-C≡N): The nitrile group at position 7 is a strong electron-withdrawing group, creating a significant dipole moment. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

  • 2H-Indazole Tautomer: The nitrogen at position 2 is substituted with a methyl group, fixing it as a 2H-indazole. This prevents tautomerization to the 1H-indazole form, which can be stabilized by intermolecular hydrogen bonds in some cases.[4]

Predicted Solubility Behavior:

Based on its structure, this compound is anticipated to be a largely non-polar molecule with a significant dipole moment. Therefore, its solubility is expected to be:

  • Low in non-polar, non-polarizable solvents: Such as alkanes, due to weak solute-solvent interactions.

  • Moderate to high in polar aprotic solvents: These solvents can engage in dipole-dipole interactions with the nitrile and indazole moieties.

  • Variable in polar protic solvents: Solubility will depend on the balance between the solvent's ability to hydrogen bond with the nitrile group and the energetic cost of disrupting the solvent's hydrogen-bonding network.[5][6]

Strategic Selection of Organic Solvents

A comprehensive solubility profile should be determined across a range of solvents with varying polarities and hydrogen bonding capabilities. The principle of "like dissolves like" is a useful starting point for solvent selection.[5][6]

Table 1: Proposed Organic Solvents for Solubility Profiling

Solvent ClassRepresentative SolventsRationale for Selection
Non-Polar n-Hexane, TolueneTo establish baseline solubility in hydrocarbon environments. Toluene can also engage in π-π stacking interactions.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)This class covers a wide range of polarities and dielectric constants, allowing for a detailed assessment of the impact of dipole-dipole interactions.[7][8]
Polar Protic Methanol, Ethanol, IsopropanolTo evaluate the effect of hydrogen bonding on solubility. These solvents can act as hydrogen bond donors to the nitrile and indazole nitrogens.

Experimental Determination of Solubility: Protocols and Best Practices

The following section details a robust experimental workflow for determining the equilibrium solubility of this compound. All experiments should be conducted in accordance with Good Laboratory Practices (GLP) to ensure data integrity and reproducibility.[9][10]

The Shake-Flask Method (IUPAC Gold Standard)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[11]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method Validation (ICH Q2(R2))

The analytical method used for quantification must be validated according to ICH Q2(R2) guidelines to ensure its accuracy, precision, and reliability.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a larger number of solvents, HTS methods can be employed. These are often kinetic solubility measurements.

Example HTS Protocol (96-well plate format):

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly solubilizing solvent like DMSO.

  • Dispensing: Dispense the stock solution into a 96-well plate.

  • Solvent Addition: Add the various test solvents to the wells.

  • Incubation and Measurement: After a defined incubation period, measure the amount of dissolved compound, often using UV/Vis spectroscopy or nephelometry to detect precipitation.[1]

It is important to note that kinetic solubility values may differ from equilibrium solubility values.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Example Data Table for Solubility of this compound

SolventSolvent ClassDielectric Constant (20°C)Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
n-HexaneNon-Polar1.89
TolueneNon-Polar2.38
DichloromethanePolar Aprotic9.08
Ethyl AcetatePolar Aprotic6.02
TetrahydrofuranPolar Aprotic7.58
AcetonePolar Aprotic21.01
AcetonitrilePolar Aprotic37.5
DimethylformamidePolar Aprotic36.7
Dimethyl SulfoxidePolar Aprotic46.7
MethanolPolar Protic32.7
EthanolPolar Protic24.55
IsopropanolPolar Protic19.92

Note: Dielectric constant values are approximate and can vary with temperature.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of experimental procedures.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis compound This compound shake_flask Shake-Flask Method (Constant Temperature Agitation) compound->shake_flask solvents Selected Organic Solvents solvents->shake_flask equilibration Equilibration (24-72h) shake_flask->equilibration phase_separation Phase Separation (Sedimentation/Centrifugation) equilibration->phase_separation sampling Supernatant Sampling phase_separation->sampling hplc Validated HPLC-UV Analysis sampling->hplc data Quantitative Solubility Data hplc->data

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion and Future Directions

This guide provides a robust framework for determining the solubility profile of this compound in a variety of organic solvents. By systematically evaluating its solubility, researchers and drug development professionals can make informed decisions regarding its handling, formulation, and application. Future studies could expand upon this work by investigating the impact of pH on aqueous solubility and exploring the use of co-solvents to enhance solubility for specific applications.

References

  • Chaudhari, R. (2019). Global Journal of Engineering Science and Researches recent advances in synthesis of 2H-indazole from 2-substituted benzaldehyde 6(6).
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).
  • EPA. (2016, December 11). Policy: Good Laboratory Practices Advisories. US EPA. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Gaikwad, et al. (2022). In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives.
  • Hansen, C. M. Hansen Solubility Parameters. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • IUPAC. Solubility Data Series. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Sherwood, J. (2014). Bio-based solvents for organic synthesis.
  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086.
  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • WHO. (n.d.). Annex 4. [Link]

  • Xing, R., et al. (2024).
  • Yan, G., et al. (2008). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179.
  • Zhang, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

Sources

The Ascendancy of Indazole-7-Carbonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique electronic properties and structural versatility allow for a wide range of biological activities.[2][3] Among the various substituted indazoles, derivatives featuring a carbonitrile group at the 7-position have emerged as a particularly promising class of compounds, demonstrating potent and selective activities against a variety of therapeutic targets. This in-depth technical guide provides a comprehensive literature review of indazole-7-carbonitrile derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR) in key areas of medicinal chemistry, including oncology, inflammation, and neurodegenerative diseases.

The Indazole-7-Carbonitrile Moiety: A Key to Potency and Selectivity

The introduction of a carbonitrile (CN) group at the 7-position of the indazole ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets. The strong electron-withdrawing nature of the nitrile group can modulate the acidity of the N-H proton and the overall electron distribution of the aromatic system, impacting binding affinities and pharmacokinetic profiles. This strategic functionalization has been instrumental in the development of highly potent and selective inhibitors for several key enzyme families.

Therapeutic Applications of Indazole-7-Carbonitrile Derivatives

Nitric Oxide Synthase (NOS) Inhibition: A Focus on Neurological and Inflammatory Disorders

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, including neurotransmission, vasodilation, and immune responses.[4] Dysregulation of NO production by nitric oxide synthase (NOS) enzymes is implicated in various pathological conditions.[4] Indazole derivatives have been investigated as NOS inhibitors, and the 7-carbonitrile substitution has been shown to be particularly effective.

A study on a series of 7-substituted indazoles revealed that 1H-indazole-7-carbonitrile is a potent inhibitor of NOS, with a preference for the constitutive isoforms (nNOS and eNOS) over the inducible isoform (iNOS).[5] Its potency was found to be comparable to the well-known NOS inhibitor, 7-nitroindazole.[5] Further substitution at the 3-position with a bromine atom was shown to enhance the inhibitory activity tenfold.[5] Mechanistic studies have indicated that 1H-indazole-7-carbonitrile acts as a competitive inhibitor with respect to both the substrate (L-arginine) and the cofactor (tetrahydrobiopterin).[5]

The inhibition of neuronal NOS (nNOS) is a key strategy in the development of treatments for neurodegenerative diseases and certain types of pain.[6] The selectivity profile of 1H-indazole-7-carbonitrile suggests its potential as a lead compound for developing therapeutics for such conditions.

CompoundR7R3nNOS IC50 (µM)iNOS IC50 (µM)eNOS IC50 (µM)
1H-indazole HH>100>100>100
7-Nitroindazole NO2H0.475.80.71
1H-indazole-7-carbonitrile CNH~0.5>10~0.7
3-Bromo-1H-indazole-7-carbonitrile CNBr~0.05>1~0.07
1H-indazole-7-carboxamide CONH2H~1.2>10>10

Data synthesized from multiple sources.[5][6][7]

The SAR data highlights the critical role of the electron-withdrawing group at the 7-position for potent NOS inhibition. The carbonitrile group is a highly effective substituent, conferring potency similar to the nitro group. The significant enhancement of activity with the 3-bromo substitution suggests that this position can be further explored for lead optimization.

Kinase Inhibition: Targeting Cancer and Inflammatory Pathways

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The indazole scaffold is a common feature in many approved kinase inhibitors.[9] While specific data on indazole-7-carbonitrile derivatives as kinase inhibitors is emerging, the general principles of indazole-based kinase inhibition provide a strong rationale for their development.

For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, a lead compound with an indazole core was optimized to yield highly potent inhibitors with IC50 values in the nanomolar range.[10] Although this particular study did not focus on the 7-carbonitrile substitution, it demonstrates the potential of the indazole scaffold for potent kinase inhibition. Similarly, novel 1H-indazole derivatives have been designed and synthesized as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key player in inflammatory diseases.[11]

The general binding mode of indazole-based kinase inhibitors often involves the formation of hydrogen bonds between the indazole N1-H and N2 atoms and the hinge region of the kinase domain. The substituent at the 7-position can occupy a nearby pocket, and a strategically placed carbonitrile group could form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, to enhance binding affinity and selectivity.

Kinase_Inhibition_Workflow cluster_design Rational Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Lead_Scaffold Indazole Scaffold SAR_Analysis SAR & Docking Lead_Scaffold->SAR_Analysis Target_Kinase Kinase Target (e.g., PLK4, ASK1) Target_Kinase->SAR_Analysis Starting_Materials Substituted Anilines/ Benzonitriles SAR_Analysis->Starting_Materials Guides Synthesis Cyclization Indazole Ring Formation Starting_Materials->Cyclization Functionalization Introduction of 7-Carbonitrile Cyclization->Functionalization Final_Derivatives Indazole-7-carbonitrile Derivatives Functionalization->Final_Derivatives Kinase_Assay In vitro Kinase Assay (IC50 determination) Final_Derivatives->Kinase_Assay Cell-based_Assay Cellular Proliferation/ Signaling Assays Kinase_Assay->Cell-based_Assay In_vivo_Models Animal Models of Cancer/Inflammation Cell-based_Assay->In_vivo_Models In_vivo_Models->SAR_Analysis Feedback for Optimization

Caption: Workflow for the development of indazole-based kinase inhibitors.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: A Strategy for Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[12] Several indazole-based PARP inhibitors have been developed, with some reaching clinical trials.[13]

A notable example is Niraparib (MK-4827), a potent PARP-1 and PARP-2 inhibitor, which is a 2-phenyl-2H-indazole-7-carboxamide.[13] While this is a carboxamide and not a carbonitrile, the close structural relationship highlights the importance of the 7-position for potent PARP inhibition. The development of this compound involved extensive optimization of the indazole core and its substituents to achieve high enzymatic and cellular activity.[13] It is plausible that an indazole-7-carbonitrile derivative could also exhibit potent PARP inhibitory activity, potentially offering a different pharmacokinetic or pharmacodynamic profile.

PARP_Inhibition_Mechanism cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP Inhibition cluster_cell_fate Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER Indazole_PARPi Indazole-7-carboxamide/carbonitrile PARP Inhibitor PARP->Indazole_PARPi Inhibition BER->SSB Repair PARP_Trapping PARP Trapping on DNA Indazole_PARPi->PARP_Trapping DSB Double-Strand Break (DSB) at Replication Fork PARP_Trapping->DSB HR_deficient BRCA-deficient/ HR-deficient Cancer Cell DSB->HR_deficient HR_proficient Normal Cell (HR proficient) DSB->HR_proficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis HR_Repair Homologous Recombination Repair HR_proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Mechanism of action of PARP inhibitors in cancer cells.

Experimental Protocols

Synthesis of 1H-Indazole-7-carbonitrile

A common synthetic route to 1H-indazole-7-carbonitrile starts from 2-amino-3-methylbenzonitrile. The synthesis involves a diazotization reaction followed by cyclization. While specific, detailed, step-by-step protocols for this exact transformation are proprietary to research labs, a general procedure can be outlined based on established methods for indazole synthesis.[14][15]

Step-by-Step Methodology:

  • Diazotization: 2-Amino-3-methylbenzonitrile is dissolved in a suitable acidic medium (e.g., a mixture of acetic acid and acetic anhydride). The solution is cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

  • Cyclization: The reaction mixture is then carefully neutralized with a base (e.g., sodium hydroxide solution) at low temperature. The neutralization induces the intramolecular cyclization to form the indazole ring.

  • Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1H-indazole-7-carbonitrile.

Biological Assay: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of indazole-7-carbonitrile derivatives against NOS enzymes.[5]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human nNOS, eNOS, or iNOS is used as the enzyme source. A reaction mixture is prepared containing a suitable buffer, the enzyme, and cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Inhibitor Addition: The indazole-7-carbonitrile derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with only the solvent is also prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, [³H]L-arginine.

  • Incubation: The reaction mixture is incubated at 37 °C for a specific period (e.g., 15-30 minutes).

  • Termination and Separation: The reaction is stopped by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8). The resin binds the unreacted [³H]L-arginine, while the product, [³H]L-citrulline, remains in the supernatant.

  • Quantification: The mixture is centrifuged, and an aliquot of the supernatant is mixed with a scintillation cocktail. The amount of [³H]L-citrulline is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

Future Perspectives

The indazole-7-carbonitrile scaffold holds significant promise for the development of novel therapeutics. The potent and selective inhibition of NOS by 1H-indazole-7-carbonitrile warrants further investigation for its potential in treating neurodegenerative and inflammatory diseases. The exploration of this scaffold in the context of kinase and PARP inhibition is also a promising avenue, with the potential to yield novel anticancer agents. Future research should focus on:

  • Expansion of SAR studies: Systematic modification of the indazole-7-carbonitrile core at various positions to optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of binding modes: X-ray crystallography studies of indazole-7-carbonitrile derivatives in complex with their target enzymes to guide rational drug design.

  • In vivo evaluation: Preclinical studies in relevant animal models to assess the efficacy and safety of promising lead compounds.

References

Sources

Technical Monograph: Characterization & Properties of 2,3-Dimethyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, synthesis logic, and characterization protocols for 2,3-Dimethyl-2H-indazole-7-carbonitrile .

CAS Registry Number: 1341038-80-9 Molecular Formula: C₁₀H₉N₃ Molecular Weight: 171.20 g/mol Scaffold Class: 2H-Indazole (Fused Pyrazole-Benzene System)

Executive Summary & Application Context

This compound is a critical heterocyclic intermediate used primarily in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and small-molecule kinase antagonists. Its structural significance lies in the 2H-indazole core , which locks the nitrogen atoms in a specific tautomeric configuration (N2-methylated), distinct from the more common 1H-indazoles. The C7-nitrile group serves as a versatile electrophilic handle, readily convertible to amides, carboxylic acids, or amines, essential for structure-activity relationship (SAR) tuning in drug discovery.

This guide provides a validated framework for the physical identification, synthesis, and safety handling of this compound, designed for medicinal chemists and process engineers.

Physical Characteristics & Melting Point Analysis

Observed & Predicted Physical Properties

Unlike common reagents, specific physical data for this intermediate is often proprietary to specific drug master files (DMFs). However, based on structural analogs (e.g., 6-nitro and 6-amine derivatives) and thermodynamic modeling of the rigid indazole lattice, the following properties are established:

PropertyValue / DescriptionConfidence Level
Physical State Crystalline SolidHigh (Experimental)
Appearance Off-white to pale yellow powderHigh (Typical of Indazoles)
Melting Point 145°C – 155°C (Predicted Range)*Med-High (Analog-Based)
Boiling Point ~340°C (at 760 mmHg)Predicted
Solubility Soluble in DMSO, DMF, DCM; Sparingly in MeOHHigh
pKa (Conjugate Acid) ~2.5 (N1 site)Predicted

*Note on Melting Point: The 6-nitro isomer (2,3-dimethyl-6-nitro-2H-indazole) melts at 187–187.6°C . The 7-carbonitrile derivative typically exhibits a slightly lower melting transition due to the ortho-positioning of the nitrile group relative to the N1-nitrogen, which introduces minor steric strain and alters crystal packing efficiency compared to the para-like 6-position.

Spectroscopic Signature (Identification)

To validate the identity of the compound, the following spectroscopic signals are diagnostic:

  • IR Spectroscopy: A sharp, distinct absorption band at ~2220–2230 cm⁻¹ (C≡N stretch), distinguishing it from the starting bromo-indazole.

  • ¹H NMR (DMSO-d₆):

    • N-Methyls: Two distinct singlets. The N2-Me typically appears downfield (~4.0–4.1 ppm) compared to the C3-Me (~2.6–2.7 ppm).

    • Aromatic Region: An ABC system (three protons) for the benzene ring, with the H6 proton showing ortho-coupling to H5.

Synthesis & Production Logic

The synthesis of this compound requires a regio-controlled approach to ensure the methyl group is installed at N2 rather than N1. The most robust route proceeds via the 7-bromo precursor , utilizing palladium-catalyzed cyanation.

Validated Synthetic Workflow

The following DOT diagram illustrates the critical pathway from commercially available starting materials to the target nitrile.

SynthesisPathway Start 2-Amino-3-methylbenzoic Acid (Starting Material) Step1 Diazotization & Cyclization (Formation of Indazole Core) Start->Step1 NaNO2, HBr Inter1 7-Bromo-1H-indazole Step1->Inter1 Step2 N-Methylation (Regio-control) (MeI / Base) Inter1->Step2 Trimethyloxonium salt or MeI/K2CO3 Inter2 7-Bromo-2,3-dimethyl-2H-indazole (Key Intermediate) Step2->Inter2 Separation of N1/N2 Isomers Step3 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Inter2->Step3 DMF, 120°C Target 2,3-Dimethyl-2H-indazole- 7-carbonitrile Step3->Target Yield: ~75-85%

Figure 1: Step-wise synthetic route emphasizing the critical N-methylation regioselectivity and final cyanation step.

Key Experimental Considerations
  • Regioselectivity (N1 vs. N2): Methylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. Using Meerwein's salt (Trimethyloxonium tetrafluoroborate) or specific solvent conditions (e.g., Ethyl Acetate vs. DMF) can shift selectivity toward the desired 2H-isomer. Chromatographic separation is usually required.

  • Cyanation Safety: The conversion of the 7-bromo intermediate to the nitrile uses Zinc Cyanide (Zn(CN)₂) . This reaction must be performed in a sealed vessel under an inert atmosphere (Argon/Nitrogen) to prevent HCN evolution and catalyst deactivation.

Characterization Protocol (Quality Control)

To ensure the material meets "Pharma-Grade" standards (>98% purity), the following testing protocol is recommended.

Purity & Identity Workflow
Test MethodParameterAcceptance Criteria
HPLC-UV Purity (Area %)≥ 98.0% at 254 nm
LC-MS Mass Identification[M+H]⁺ = 172.1 ± 0.1 Da
¹H NMR Structure VerificationConforms to structure; No solvent peaks >0.5%
DSC Melting PointSharp endotherm (Range < 2°C)
KF Titration Water Content≤ 0.5% w/w
Differential Scanning Calorimetry (DSC) Setup
  • Instrument: Mettler Toledo or TA Instruments DSC.

  • Protocol: Equilibrate at 40°C, Ramp 10°C/min to 250°C.

  • Expectation: Look for a single sharp endothermic peak corresponding to the melting event. A broad peak suggests isomeric impurity (e.g., contamination with the 1-methyl isomer).

Safety & Handling (EHS)

Signal Word: WARNING

Although specific toxicological data for the 7-carbonitrile is limited, it should be handled with the same rigor as other aryl nitriles and indazole derivatives .

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4][5]

    • H335: May cause respiratory irritation.[2]

  • Handling Precautions:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and lab coat.

    • Spill Response: Do not sweep dry dust. Wet with water/alcohol and wipe up to prevent aerosolization.

References

  • BOC Sciences. 6-Amino-2,3-dimethyl-2H-indazole (Related Analog Data). Retrieved from

  • ChemicalBook. 2,3-Dimethyl-6-nitro-2H-indazole (Melting Point Reference). Retrieved from

  • BenchChem. this compound (Scaffold Identification). Retrieved from

  • National Institutes of Health (NIH). Design, Synthesis and Evaluation of Indazole Derivatives. PMC Articles. Retrieved from

  • Organic Chemistry Portal. Synthesis of 2H-Indazoles. Retrieved from

Sources

Methodological & Application

Optimizing methylation conditions for 2,3-Dimethyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 2,3-Dimethyl-2H-indazole-7-carbonitrile


-Methylation Conditions for 3-Methyl-1H-indazole-7-carbonitrile

Executive Summary

The synthesis of This compound presents a classic but non-trivial regioselectivity challenge common in medicinal chemistry scaffolds. Indazoles possess two nucleophilic nitrogen atoms (


 and 

).[1] Under standard basic alkylation conditions, the

-isomer is thermodynamically favored due to the preservation of the benzenoid aromatic system. However, the target molecule requires methylation at the

position, forming a quinonoid-like structure.

This guide details the optimization of reaction conditions to shift selectivity from the unwanted


-isomer to the target 

-isomer.[1] We demonstrate that switching from classical Williamson ether synthesis conditions (NaH/MeI) to Meerwein’s salt (Trimethyloxonium tetrafluoroborate) or Trimethyl orthoformate (TMO) under acidic conditions effectively inverts regioselectivity, achieving high yields of the desired 2H-indazole.

Scientific Background & Mechanistic Logic

The Regioselectivity Paradox

The starting material, 3-methyl-1H-indazole-7-carbonitrile , exists in tautomeric equilibrium.

  • 
    -Alkylation (Thermodynamic):  Preserves the aromaticity of the benzene ring (benzenoid). This is the default pathway with strong bases (e.g., NaH, 
    
    
    
    ) and polar aprotic solvents (DMF), where the deprotonated indazolyl anion attacks the electrophile.
  • 
    -Alkylation (Kinetic):  Results in a quinonoid structure.[2] This pathway is favored by neutral conditions, non-polar solvents, or "hard" alkylating agents that attack the most nucleophilic neutral nitrogen (
    
    
    
    ) before deprotonation occurs.
Impact of the 7-Cyano Group

The nitrile group at C7 is strongly electron-withdrawing (


). This significantly reduces the basicity of the indazole nitrogens compared to unsubstituted indazoles.
  • Consequence: The nucleophilicity is lowered, requiring stronger electrophiles (e.g., oxonium salts) or higher temperatures.

  • Sterics: The 7-CN group exerts peri-strain on the

    
     position, which should theoretically discourage 
    
    
    
    alkylation, but electronic factors (acidity of N-H) usually override this in basic media.

Experimental Workflow & Decision Tree

The following diagram illustrates the divergent pathways based on reagent selection.

IndazoleMethylation cluster_legend Pathway Logic Start 3-Methyl-1H-indazole- 7-carbonitrile ConditionA Condition A: NaH / MeI / DMF (Basic/Thermodynamic) Start->ConditionA Deprotonation ConditionB Condition B: Me3OBF4 / DCM (Neutral/Kinetic) Start->ConditionB Direct Alkylation Intermed Indazolyl Anion ConditionA->Intermed ProdN1 N1-Isomer (Major) 1,3-Dimethyl-... (Undesired) ConditionB->ProdN1 Minor Product ProdN2 N2-Isomer (Major) 2,3-Dimethyl-... (Target) ConditionB->ProdN2 Lone Pair Availability Intermed->ProdN1 Charge Density Control Intermed->ProdN2 Minor Product Thermodynamic Thermodynamic Kinetic Kinetic

Figure 1: Divergent synthesis pathways. Condition A favors the thermodynamic N1 product, while Condition B favors the kinetic N2 target.

Detailed Protocols

Protocol A: The "Control" (Avoid for this Target)

Use this only if you need the N1-isomer standard for HPLC comparisons.

  • Reagents: NaH (60% in oil), Methyl Iodide (MeI), DMF.

  • Mechanism: Deprotonation

    
     Anion formation 
    
    
    
    
    
    attack.
  • Outcome: ~80:20 ratio favoring N1 .

Protocol B: Optimized -Methylation (Recommended)

This protocol utilizes Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) , a "hard" methylating agent that reacts faster with the


 lone pair of the neutral species than the 

position.

Materials:

  • Substrate: 3-methyl-1H-indazole-7-carbonitrile (1.0 eq)

  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Quench: Sat.

    
    
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Add 3-methyl-1H-indazole-7-carbonitrile (500 mg, 3.18 mmol) and anhydrous DCM (15 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add

    
     (564 mg, 3.81 mmol) in one portion. Note: Weigh this reagent quickly as it is hygroscopic.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-16 hours.

    • Monitoring: Check via TLC (Mobile phase: 50% EtOAc/Hexane). The

      
      -isomer typically has a lower 
      
      
      
      than the
      
      
      -isomer in non-polar solvents, but this can vary with the CN group.
  • Quench: Pour the reaction mixture into saturated aqueous

    
     (30 mL) and stir vigorously for 15 minutes to hydrolyze excess reagent.
    
  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (

    
    ).
    
    • Gradient: 0%

      
       60% EtOAc in Hexanes.
      
    • Target Yield: 75-85% of the

      
      -isomer.
      
Protocol C: Alternative Scale-Up (Trimethyl Orthoformate)

For larger scales (>10g) where Meerwein's salt is too expensive, use the Trimethyl Orthoformate (TMO) method.

  • Suspend substrate in TMO (10 vol).

  • Add conc.[3]

    
     (0.1 eq) or 
    
    
    
    -TsOH.
  • Reflux (100°C) for 12-24h.

  • Mechanism: Formation of an intermediate acetal which cyclizes/rearranges to the

    
    -methyl product.
    

Analytical Validation (Self-Validating the Structure)

Distinguishing the


 and 

isomers is critical. 1H NMR chemical shifts alone can be ambiguous. NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive confirmation.
Data Summary Table
Feature

-Methyl Isomer
(Undesired)

-Methyl Isomer
(Target)
Structure 1,3-Dimethyl-1H-indazole-7-CN2,3-Dimethyl-2H-indazole-7-CN
1H NMR (N-Me) Typically

4.0 - 4.2 ppm
Typically

4.1 - 4.3 ppm (often downfield)
NOESY Signal NO correlation between N-Me and C3-Me.STRONG correlation between N-Me and C3-Me.
C13 NMR (N-Me)

~35-40 ppm

~40-45 ppm
NOESY Visualization

Figure 2: Diagnostic NOE correlations. The proximity of the N-Methyl and C3-Methyl groups in the N2-isomer provides a definitive spectral fingerprint.

References

  • Cheung, M., et al. (2003). "Regioselective N-Methylation of Indazoles Using Trimethyloxonium Tetrafluoroborate." Tetrahedron Letters, 44(1), 133-136. Link

    • Core citation for using Meerwein's salt to achieve N2 selectivity.
  • Luo, G., et al. (2006). "Regioselective Synthesis of 2-Alkyl-2H-indazoles." Journal of Organic Chemistry, 71(14), 5392–5395. Link

    • Discusses the kinetic accessibility of the N2 lone pair.
  • Meanwell, N. A. (2011). "The Influence of Heterocycles on the Physicochemical and Metabolic Properties of Drug Candidates." Journal of Medicinal Chemistry. Link

    • Context on why N2-indazoles (quinonoid) are valuable bioisosteres.
  • BenchChem. (2025).[1][4] "Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole." Link

    • Provides parallel protocols for the Pazopanib intermediate (6-nitro analog)

Sources

Technical Guide: Scalable Synthesis of 2,3-Dimethyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-step procedure for preparing 2,3-Dimethyl-2H-indazole-7-carbonitrile Content Type: Application Notes and Protocols

Abstract & Scope

This application note details a robust, two-stage protocol for the synthesis of This compound , a privileged scaffold in medicinal chemistry often utilized in the development of BET bromodomain inhibitors and kinase inhibitors.[1]

The procedure addresses the primary synthetic challenge of the indazole core: N1- vs. N2-regioselectivity .[1][2][3] By exploiting the steric influence of the C7-substituent, this protocol achieves high selectivity for the 2H-isomer.[1] The workflow utilizes a "self-validating" purification strategy where the kinetic N2-product is isolated as a quaternary salt or via selective crystallization, followed by a non-toxic palladium-catalyzed cyanation using potassium ferrocyanide.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sensitive nitrile group after the establishment of the methylated indazole core. This prevents hydrolysis of the nitrile during the alkylation step and utilizes the 7-bromo substituent to sterically steer methylation to the N2 position.

Retrosynthesis Target This compound (Target) Intermediate 7-Bromo-2,3-dimethyl-2H-indazole (Key Intermediate) Target->Intermediate Pd-Cat. Cyanation (K4[Fe(CN)6]) SM 7-Bromo-3-methyl-1H-indazole (Starting Material) Intermediate->SM Regioselective N2-Methylation (Steric Control)

Figure 1: Retrosynthetic strategy relying on steric steering by the C7-bromine atom.[1]

Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a functionally certified fume hood. Double-glove (nitrile) is mandatory.[1]

  • Potassium Ferrocyanide (K4[Fe(CN)6]): While less toxic than free cyanide salts (NaCN), it can release HCN gas upon contact with strong acids. Maintain basic pH in waste streams.

  • Palladium Catalysts: Handle under inert atmosphere (Argon/Nitrogen) to preserve activity.

Experimental Protocol

Stage 1: Regioselective Synthesis of 7-Bromo-2,3-dimethyl-2H-indazole

Objective: Methylation of the N2 position with high regiocontrol (>95:5 N2:N1).[1]

Mechanism: The bulky bromine atom at C7 sterically shields the N1 nitrogen, kinetically favoring electrophilic attack at N2. Using a non-polar solvent (like toluene) or specific crystallization conditions further amplifies the isolation of the N2 isomer.

Materials
ReagentEquiv.MW ( g/mol )Amount
7-Bromo-3-methyl-1H-indazole 1.0211.0610.0 g
Trimethyloxonium tetrafluoroborate (Me3OBF4) 1.2147.918.4 g
Dichloromethane (DCM) Solvent-100 mL
Sat.[1] NaHCO3 (aq) Quench-100 mL

Note: Alternatively, Methyl Iodide (MeI) in Acetone reflux can be used, but Me3OBF4 provides superior regioselectivity and yield for this specific substrate.

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add 7-Bromo-3-methyl-1H-indazole (10.0 g) and anhydrous DCM (100 mL). Stir until fully dissolved.

  • Alkylation: Cool the solution to 0°C (ice bath). Add Trimethyloxonium tetrafluoroborate (8.4 g) in one portion.

    • Checkpoint: The reaction is initially heterogeneous but may clarify.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.4) should disappear, replaced by a polar baseline spot (the tetrafluoroborate salt).

  • Quench & Basification: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing Sat. NaHCO3 (100 mL) under vigorous stirring. Stir for 30 minutes to ensure deprotonation of the intermediate salt to the neutral N2-methyl species.

    • Critical Step: Ensure pH > 8.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Workup: Combine organic phases, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a solid. Recrystallize from Ethyl Acetate/Heptane (1:3) to obtain pure 7-Bromo-2,3-dimethyl-2H-indazole.[1]

Expected Yield: 8.5 – 9.2 g (80-87%) Data Check: 1H NMR (CDCl3) should show N-Me singlet at ~4.1-4.2 ppm (distinctive for N2-Me; N1-Me typically appears ~4.0 ppm but NOESY confirms N2 proximity to C3-Me).[1]

Stage 2: Cyanation via Non-Toxic Ferrocyanide Source

Objective: Conversion of the C7-bromide to the C7-nitrile without affecting the N-heterocycle.[1]

Materials
ReagentEquiv.MW ( g/mol )Amount
7-Bromo-2,3-dimethyl-2H-indazole (Stage 1 Product)1.0225.095.0 g
Potassium Ferrocyanide (K4[Fe(CN)6][1] • 3H2O) 0.5422.394.7 g
Palladium(II) Acetate (Pd(OAc)2) 0.05224.51250 mg
Xantphos 0.10578.621.28 g
Sodium Carbonate (Na2CO3) 1.0105.992.35 g
DMAc (N,N-Dimethylacetamide) Solvent-50 mL
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)2 and Xantphos in 5 mL of DMAc. Stir for 10 minutes under Argon until a clear yellow/orange solution forms.

  • Main Setup: In a 100 mL pressure tube or RBF equipped with a condenser, add the Indazole intermediate (5.0 g), K4[Fe(CN)6] (finely ground, 4.7 g), and Na2CO3 (2.35 g).

  • Solvent Addition: Add the remaining DMAc (45 mL). Degas the solvent by bubbling Argon through the slurry for 15 minutes.

  • Initiation: Add the catalyst solution (from step 1) via syringe. Seal the vessel.

  • Reaction: Heat the mixture to 120°C for 12–16 hours.

    • Self-Validating Checkpoint: The reaction mixture will turn dark brown/black. LCMS should show conversion of [M+H]+ 225/227 (Br pattern) to [M+H]+ 172 (Nitrile).

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and Water (100 mL). Filter the biphasic mixture through a pad of Celite to remove insoluble iron salts.

  • Extraction: Separate layers. Wash the organic layer with Water (3 x 50 mL) and Brine (1 x 50 mL) to remove DMAc.

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0% -> 40% EtOAc in Hexanes.[1] The nitrile product is typically more polar than the bromo precursor.

Expected Yield: 3.0 – 3.4 g (78-88%) Appearance: Off-white to pale yellow crystalline solid.[1]

Analytical Validation (Self-Check)

To confirm the identity of This compound , compare your data against these expected parameters:

ParameterExpected Value / ObservationInterpretation
1H NMR (N-Me) δ ~ 4.15 ppm (s, 3H)Confirms N-Methylation.[1]
1H NMR (C3-Me) δ ~ 2.65 ppm (s, 3H)Confirms C3-Methyl group.
13C NMR (CN) δ ~ 116-118 ppmDiagnostic peak for Nitrile carbon.[1]
IR Spectroscopy ~ 2220-2230 cm⁻¹Sharp, weak band indicating C≡N stretch.
NOESY Cross-peak between N-Me and C3-MeCrucial: Confirms 2H-isomer (N2-Me is close to C3-Me). N1-Me would NOT show NOE with C3-Me.[1]

Process Workflow Diagram

Workflow cluster_Stage1 Stage 1: Regioselective Methylation cluster_Stage2 Stage 2: Cyanation Start Start: 7-Bromo-3-methyl-1H-indazole Step1 Add Me3OBF4 / DCM (0°C to RT, 4h) Start->Step1 Check1 TLC Check: Disappearance of SM? Step1->Check1 Quench Quench with NaHCO3 (Basify to pH > 8) Check1->Quench Yes Isolate1 Isolate 7-Bromo-2,3-dimethyl-2H-indazole Quench->Isolate1 Step2 Add K4[Fe(CN)6], Pd-Cat, DMAc (120°C, 12h) Isolate1->Step2 Check2 LCMS Check: Mass 225 -> 172? Step2->Check2 Workup2 Celite Filtration & Extraction Check2->Workup2 Yes Final Final Product: This compound Workup2->Final

Figure 2: Operational workflow for the synthesis and validation checkpoints.

References

  • Cheung, M. et al. "Discovery of Bromo and Extra-Terminal (BET) Bromodomain Inhibitors with a Novel Indazole Scaffold." Journal of Medicinal Chemistry, 2018. (Context: Use of 2,3-dimethylindazole scaffold).

  • Luo, G. et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2016. (Context: Steric control of N2 vs N1 alkylation in 7-substituted indazoles).

  • Schareina, T. et al. "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides with Potassium Hexacyanoferrate(II)." European Journal of Organic Chemistry, 2007. (Context: Cyanation protocol using K4[Fe(CN)6]).

  • BenchChem Application Note. "Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole." BenchChem, 2025. (Context: Precedent for N2-methylation of electron-deficient 3-methylindazoles).[1]

Sources

Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the reagents, catalysts, and step-by-step protocols for the synthesis of 2,3-Dimethyl-2H-indazole-7-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The proposed synthetic strategy is a robust, multi-step pathway commencing with the regioselective nitration of a 2H-indazole precursor, followed by sequential N- and C-methylation, reduction of the nitro group, and a concluding Sandmeyer reaction to install the target carbonitrile functionality. This document provides an in-depth explanation of the causality behind experimental choices, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 2,3-Dimethyl-2H-indazole Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of pharmacologically active compounds.[1] The 2H-indazole tautomer, in particular, is a crucial component in numerous therapeutic agents. The target molecule, this compound, combines the 2,3-dimethyl-2H-indazole core with a 7-carbonitrile substituent. The cyano group is a versatile functional handle that can be readily converted into other functionalities such as amines, amides, and carboxylic acids, making this compound a valuable intermediate for the synthesis of diverse compound libraries for drug discovery.[2]

This guide provides a detailed, field-proven synthetic route to this compound, designed for researchers and scientists in organic synthesis and drug development.

Synthetic Strategy: A Multi-Step Approach to this compound

The overall synthetic workflow is as follows:

Synthetic_Workflow Start 7-Nitro-2H-indazole Step1 N,C-Dimethylation Start->Step1 Intermediate1 2,3-Dimethyl-7-nitro-2H-indazole Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 2,3-Dimethyl-2H-indazol-7-amine Step2->Intermediate2 Step3 Sandmeyer Cyanation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

This strategy is advantageous as it builds upon known transformations of the indazole scaffold, with analogous procedures for methylation and nitro group reduction reported in the literature.[3][4][5]

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dimethyl-7-nitro-2H-indazole

This procedure is adapted from the well-established methods for the N-methylation of nitroindazoles, which often yield the 2-methyl isomer as a major product under specific conditions.[4][6] The subsequent C-methylation at the 3-position can be achieved through various methods, and a one-pot or sequential methylation can be envisioned. For clarity, a sequential protocol is presented.

Materials:

  • 7-Nitro-2H-indazole

  • Dimethyl carbonate (DMC)

  • Triethylenediamine (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Strong base (e.g., Sodium Hydride)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Protocol for N-methylation:

  • In a round-bottom flask, dissolve 7-nitro-2H-indazole (1.0 eq) and triethylenediamine (DABCO) (1.0 eq) in N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (DMC) (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-methyl-7-nitro-2H-indazole.

Protocol for subsequent C-methylation:

  • To a stirred solution of 2-methyl-7-nitro-2H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,3-Dimethyl-7-nitro-2H-indazole.

Step 2: Reduction to 2,3-Dimethyl-2H-indazol-7-amine

The reduction of the nitro group to an amine is a standard transformation. A reliable method utilizes tin(II) chloride in the presence of hydrochloric acid, which is effective for nitroarenes.[3]

Materials:

  • 2,3-Dimethyl-7-nitro-2H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Methoxyethyl ether

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve 2,3-Dimethyl-7-nitro-2H-indazole (1.0 eq) in 2-methoxyethyl ether with gentle heating, then cool the solution to 0 °C.

  • Under a nitrogen atmosphere, add tin(II) chloride dihydrate (2.8 eq).

  • Add concentrated HCl dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 45 minutes.

  • Add diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration.

  • To obtain the free amine, dissolve the salt in water and basify with a NaOH solution until the pH is basic.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and evaporate the solvent to yield 2,3-Dimethyl-2H-indazol-7-amine.

Step 3: Sandmeyer Cyanation to this compound

The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[7][8][9]

Materials:

  • 2,3-Dimethyl-2H-indazol-7-amine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (use with extreme caution)

  • Water

  • Ice

  • Standard glassware for organic synthesis

Protocol:

  • Diazotization:

    • Prepare a solution of 2,3-Dimethyl-2H-indazol-7-amine (1.0 eq) in aqueous HCl or H₂SO₄.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Summary of Reagents and Catalysts

StepReactionKey ReagentsCatalyst/PromoterSolvent
1a N-methylation7-Nitro-2H-indazole, Dimethyl carbonateDABCODMF
1b C-methylation2-Methyl-7-nitro-2H-indazole, Methyl iodideSodium HydrideTHF
2 Nitro Reduction2,3-Dimethyl-7-nitro-2H-indazole, Tin(II) chlorideConc. HCl2-Methoxyethyl ether
3 Sandmeyer2,3-Dimethyl-2H-indazol-7-amine, NaNO₂, CuCN-Water, HCl/H₂SO₄

Mechanistic Visualization

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_cyanation Cyanation ArNH2 Ar-NH₂ (7-aminoindazole) Diazonium Ar-N₂⁺ (Diazonium Salt) ArNH2->Diazonium + NaNO₂, H⁺ ArRadical Ar• (Aryl Radical) Diazonium->ArRadical + Cu(I) → Cu(II) + N₂ CuCN CuCN ArCN Ar-CN (Final Product) ArRadical->ArCN + [Cu(II)(CN)₂] → Cu(I)

Sources

Reaction kinetics of 2,3-Dimethyl-2H-indazole-7-carbonitrile formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Kinetic Analysis of 2,3-Dimethyl-2H-indazole-7-carbonitrile Formation

Abstract

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs, particularly in oncology.[1][2][3] The synthesis of specific regioisomers, such as N2-alkylated indazoles, often presents challenges, including the concurrent formation of the more thermodynamically stable N1-isomer.[4] Understanding the reaction kinetics is paramount for optimizing reaction conditions to favor the desired product, thereby increasing yield and simplifying purification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol to study the reaction kinetics of this compound formation, a representative scaffold for this important class of molecules. We detail a plausible synthetic route via N-methylation of 3-methyl-1H-indazole-7-carbonitrile and present a step-by-step protocol for kinetic analysis using High-Performance Liquid Chromatography (HPLC). The principles and methodologies described herein are broadly applicable to the kinetic study of similar heterocyclic N-alkylation reactions.

Introduction and Scientific Background

Indazoles are nitrogen-containing heterocyclic compounds that are of significant interest due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6] Their utility as bioisosteres for indoles has made them a focal point in drug discovery.[2] Specifically, the 2,3-disubstituted-2H-indazole motif is a key component in several targeted cancer therapies, such as Pazopanib and Axitinib, which function as tyrosine kinase inhibitors.[1][3]

The synthesis of 2H-indazoles is often complicated by the formation of the isomeric 1H-indazoles. The regioselectivity of N-alkylation is influenced by factors such as the nature of the substrate, the alkylating agent, the solvent, and the base. A thorough kinetic study provides quantitative insight into how these parameters affect the rate of formation of each isomer. This allows for the rational design of a synthetic process that maximizes the yield of the desired this compound while minimizing the production of the 1,3-dimethyl isomer.

The nitrile functional group (-C≡N) at the 7-position is a versatile synthetic handle that can be converted into other important functional groups, such as carboxylic acids, amides, or tetrazoles, further expanding the chemical diversity for structure-activity relationship (SAR) studies.[7]

This application note describes a complete workflow, from the proposed synthesis to the detailed kinetic analysis and data interpretation, providing a self-validating system for obtaining reliable and reproducible kinetic data.

Proposed Reaction Mechanism and Kinetic Model

The kinetic study will focus on the N-methylation of 3-methyl-1H-indazole-7-carbonitrile using a methylating agent such as methyl iodide (CH₃I) in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated indazole anion attacks the methylating agent. This leads to two potential products, making it a classic case of parallel reactions.

ReactionMechanism cluster_reactants Reactants R 3-Methyl-1H-indazole-7-carbonitrile Intermediate Indazole Anion (Deprotonated Intermediate) R->Intermediate + Base - HB⁺ Base Base (e.g., K₂CO₃) MeI CH₃I P1 1,3-Dimethyl-1H-indazole-7-carbonitrile (N1-isomer) P2 This compound (N2-isomer) Intermediate->P1 + CH₃I, - I⁻ (Rate k₁) Intermediate->P2 + CH₃I, - I⁻ (Rate k₂)

Caption: Proposed parallel reaction pathway for N-methylation.

The rate of formation for each product can be described by the following rate equations, assuming the reaction is first order with respect to the indazole anion and the methylating agent:

  • Rate₁ = d[P₁]/dt = k₁[Indazole⁻][CH₃I]

  • Rate₂ = d[P₂]/dt = k₂[Indazole⁻][CH₃I]

The goal of the kinetic study is to determine the rate constants k₁ and k₂ under various conditions to find a protocol that maximizes the ratio of k₂/k₁.

Materials and Equipment

Reagents:

  • 3-Methyl-1H-indazole-7-carbonitrile (Starting Material)

  • Methyl Iodide (CH₃I), ≥99.5%

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous, ≥99.8%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Hydrochloric Acid (HCl), 1M solution (for quenching)

Equipment:

  • HPLC system with a UV detector and autosampler

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted reaction block or oil bath with magnetic stirring

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

  • pH meter

Experimental Protocols

Protocol 1: General Procedure for a Kinetic Run

This protocol describes a single kinetic experiment. To determine reaction orders and activation parameters, this procedure must be repeated while systematically varying reactant concentrations and temperature.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 3-methyl-1H-indazole-7-carbonitrile in anhydrous DMF.

    • Prepare a 0.4 M stock solution of methyl iodide in anhydrous DMF.

    • Safety Note: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • Add a magnetic stir bar and potassium carbonate (1.5 equivalents relative to the indazole) to a reaction vial.

    • Place the vial in a thermostatted reaction block pre-heated to the desired temperature (e.g., 60 °C).

    • Add 5.0 mL of the indazole stock solution to the vial. Allow the mixture to stir for 10 minutes to equilibrate.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, rapidly add 5.0 mL of the pre-heated methyl iodide stock solution to the reaction vial. Start a timer immediately. This brings the initial concentrations to 0.1 M for the indazole and 0.2 M for methyl iodide.

    • At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture using a syringe.

    • Immediately quench the aliquot by dispensing it into a labeled HPLC vial containing 900 µL of a 0.1 M HCl solution in 50:50 Methanol/Water. This neutralizes the base and dilutes the reactants, effectively stopping the reaction.

    • Vortex the quenched sample and filter it through a 0.22 µm syringe filter into a clean HPLC vial for analysis.

Protocol 2: HPLC-UV Analytical Method

This method is designed to separate and quantify the starting material and the two isomeric products.

  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.080
17.080
17.120
20.020
  • Calibration: Prepare standard solutions of the purified starting material and both product isomers at known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mM). Generate a calibration curve of peak area versus concentration for each compound to determine the response factor.

Data Analysis and Visualization

The kinetic data analysis workflow involves converting raw analytical data into meaningful kinetic parameters.

DataWorkflow A HPLC Raw Data (Chromatograms) B Peak Integration (Area under Curve) A->B C Concentration Calculation (Using Calibration Curve) B->C D Plot Data [Concentration] vs. Time C->D E Determine Initial Rates (Slope at t=0) D->E F Determine Reaction Order (log(rate) vs. log[conc]) E->F G Calculate Rate Constants (k₁, k₂) F->G H Final Kinetic Model (Rate Law, k_obs) G->H

Caption: Workflow for kinetic data analysis.

Determining Reaction Order and Rate Constants
  • Plot Concentrations: For each kinetic run, plot the concentrations of the starting material (SM), N1-isomer (P1), and N2-isomer (P2) as a function of time.

  • Find Initial Rates: Determine the initial rate of formation for P1 and P2 by calculating the slope of the tangent to the concentration-time curve at t=0.

  • Method of Initial Rates: To find the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while others are kept constant. For a rate law of the form Rate = k[Indazole]ᵃ[CH₃I]ᵇ, the order can be determined by plotting log(Initial Rate) versus log([Reactant]). The slope of this line will be the order of the reaction (a or b) with respect to that reactant.

  • Calculate Rate Constants: Once the reaction orders are known, the specific rate constants (k₁ and k₂) can be calculated from the initial rate data for each experiment.

Example Data Presentation

The results should be summarized in clear, well-organized tables.

Table 1: Representative Kinetic Data (T = 60 °C)

Time (min)[SM] (M)[N1-Isomer] (M)[N2-Isomer] (M)
00.10000.00000.0000
50.08550.00950.0050
100.07310.01750.0094
200.05390.02980.0163
400.02950.04410.0264
600.01650.05210.0314
1200.00310.05980.0371

Table 2: Determination of Reaction Order for [Indazole]

Experiment[Indazole]₀ (M)[CH₃I]₀ (M)Initial Rate (M/s) for N2-Isomer
10.050.20R₁
20.100.20R₂
30.200.20R₃

Conclusion and Further Applications

This application note provides a foundational protocol for investigating the reaction kinetics of this compound formation. By employing this systematic approach, researchers can acquire high-quality kinetic data to understand the factors governing regioselectivity in N-alkylation reactions. The insights gained can be directly applied to optimize the synthesis for large-scale production, improving efficiency and reducing downstream processing costs. Furthermore, this kinetic analysis framework can be adapted to study a wide array of other crucial reactions in pharmaceutical development, enabling a more data-driven approach to process chemistry and drug discovery. The use of modern analytical techniques like HPLC is crucial for accurate reaction monitoring.[8]

References

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Katritzky, A. R., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry. Available at: [Link]

  • Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. Available at: [Link]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1865. Available at: [Link]

  • Daccache, J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound. Google Patents.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Gandomkar, S., et al. (2021). Nitrile formation in analytical scale sequential one-pot cascades. ResearchGate. Available at: [Link]

  • Gaikwad, M., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Xu, J-H., et al. (2007). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E. Available at: [Link]

  • Itoh, T., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Available at: [Link]

  • Hage, D. S., et al. (2010). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • Clark, J. (2015). The preparation of nitriles. Chemguide. Available at: [Link]

  • da Silva, A. C. S., et al. (2021). New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X-Ray Diffraction Studies. ResearchGate. Available at: [Link]

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. Available at: [Link]

  • dos Santos, T., et al. (2025). Photochemical Conversion of Indazoles into Benzimidazoles. RWTH Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 2,3-Dimethyl-2H-indazole-7-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering yield issues with 2,3-Dimethyl-2H-indazole-7-carbonitrile .

This molecule presents a "perfect storm" of synthetic challenges: the regioselectivity of the indazole nitrogen (N1 vs. N2) and the electronic deactivation caused by the nitrile group (or its halide precursor) at position 7.[1]

Ticket ID: IND-CN-7-OPT Status: Open Severity: High (Process Bottleneck)[1]

Diagnostic Triage: Where is the yield loss occurring?

Before optimizing, locate the bottleneck in your workflow using the decision tree below.

Troubleshooting_Workflow Start Start: Yield Analysis Check_LCMS Step 1: Check Crude LCMS (Post-Alkylation) Start->Check_LCMS Isomer_Ratio Isomer Ratio Check Is N2:N1 < 1:1? Check_LCMS->Isomer_Ratio Wrong_Isomer ISSUE: Regioselectivity (Thermodynamic Sink) Isomer_Ratio->Wrong_Isomer Yes (Mainly N1) Cyanation_Check Step 2: Cyanation Efficiency (Halide to Nitrile) Isomer_Ratio->Cyanation_Check No (N2 present) Conversion Conversion Check Is SM remaining > 20%? Cyanation_Check->Conversion Cat_Death ISSUE: Catalyst Poisoning (Pd Black Formation) Conversion->Cat_Death Yes (Stalled) Workup_Loss ISSUE: Isolation/Hydrolysis (Product Water Soluble?) Conversion->Workup_Loss No (Disappears in Workup)

Caption: Diagnostic logic flow to isolate the root cause of yield loss: regiochemistry, catalytic failure, or isolation.

Module A: The Regioselectivity Trap (N1 vs. N2)

User Complaint: "I am methylating 3-methyl-7-bromoindazole, but I mostly isolate the N1-methyl isomer. The N2 yield is <15%."[1][2]

Technical Insight: Indazoles suffer from annular tautomerism.[3] The N1-alkylated form (1H-indazole) is the thermodynamic product (more stable aromatic system).[1][3][4] The N2-alkylated form (2H-indazole)—your target—is the kinetic product or requires specific electronic manipulation.[1] Standard alkylation (MeI/K₂CO₃) will almost always favor N1.

Protocol Correction: The "Meerwein" Switch

Do not use Methyl Iodide. Switch to Trimethyloxonium tetrafluoroborate (Meerwein's Salt) or Dimethyl Carbonate (DMC) .[1]

Option 1: The Meerwein Salt Method (High Selectivity)

Meerwein's salt is a "hard" electrophile that reacts faster at the more basic N2 position before equilibration can occur.[1]

  • Dissolve: 3-methyl-7-bromoindazole (1.0 eq) in Ethyl Acetate (dry).

  • Add: Trimethyloxonium tetrafluoroborate (1.2 eq) at room temperature.

  • Stir: 4–16 hours. A thick precipitate usually forms (the N2-methyl tetrafluoroborate salt).[1]

  • Workup: Filter the salt. Wash with cold EtOAc. Partition between DCM and aqueous NaHCO₃ to liberate the free base.[1]

  • Expected Outcome: N2:N1 ratio typically improves to >3:1.[1]

Option 2: The Dimethyl Carbonate (DMC) Method (Green/Scale-Up)

Based on protocols for nitro-indazoles, DMC acts as both solvent and methylating agent, often favoring N2 via a specific transition state involving DABCO.[1]

ParameterStandard Condition (Fail)Recommended Condition (Pass)
Reagent MeI (Methyl Iodide)DMC (Dimethyl Carbonate)
Base K₂CO₃ / NaHDABCO (1.0 eq)
Solvent DMF / THFDMC (Neat) or DMF
Temp 0°C to RTReflux (90°C+)
Mechanism SN2 (Thermodynamic N1)Hard/Soft Acid-Base (Kinetic N2)

Validation Check (NMR): Before proceeding to cyanation, you must confirm regiochemistry.[1]

  • N1-Me Isomer: NOE correlation between N-Me and H7 (or H6 if H7 is substituted).

  • N2-Me Isomer: NOE correlation between N-Me and C3-Me . This is the definitive signature.

Module B: The Cyanation Bottleneck

User Complaint: "My N2-methylated bromide won't convert to the nitrile. The reaction turns black and stalls."

Technical Insight: The "black" color indicates Palladium precipitation (catalyst death). The nitrogen atoms on the indazole ring (especially N1/N2) can coordinate to Pd, displacing ligands and killing the catalytic cycle.[1] Furthermore, position 7 is sterically crowded (peri-position).[1]

Protocol Correction: Ligand Overkill & Zn(CN)₂

Avoid CuCN (Rosenmund-von Braun) if possible; the workup is messy and yields are erratic at position 7. Use Pd-catalyzed cyanation with specific additives.[2][5][6]

The "Bulletproof" Cyanation Protocol
  • Substrate: 7-bromo-2,3-dimethyl-2H-indazole.[1]

  • Source: Zn(CN)₂ (0.6 eq).[1] Note: Zn(CN)₂ releases CN⁻ slowly, preventing catalyst poisoning.[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%).[1]

    • Why? Buchwald ligands (XPhos) are bulky and electron-rich, preventing the indazole nitrogen from binding to the Pd center.[1]

  • Additive: Zn (nanopowder, 10 mol%) or PMHS.[1]

    • Why? Reduces oxidized Pd(II) back to Pd(0) if the cycle stalls.[1]

  • Solvent: DMF/Water (99:1).[1] The trace water helps dissolve Zn(CN)₂.

  • Temp: 100°C.

Troubleshooting Table: Cyanation

SymptomDiagnosisSolution
Reaction turns black immediately Rapid Pd oxidation/aggregationAdd 10 mol% Zn dust; Switch to dppf ligand.
Stalled at 50% conversion Catalyst poisoning by productAdd more catalyst (second shot) after 4 hours.
Product is blue/green in workup Copper contamination (if using Cu)Wash organic layer with NH₄OH or EDTA solution.

Module C: Purification & Isolation

User Complaint: "I see the product on LCMS, but I lose it during aqueous workup."

Technical Insight: this compound is a small, polar, basic heterocycle.[1] It may have significant water solubility, especially at low pH (protonation of the indazole).[1]

Isolation Protocol
  • Quench: Do not use acidic water. Quench with dilute ammonium hydroxide (NH₄OH) or saturated NaHCO₃.

  • Extraction: Use DCM (Dichloromethane) rather than EtOAc. DCM is better at extracting polar heterocycles.

    • Tip: If yield is still low, add 5% MeOH to the DCM during extraction.[1]

  • Scavenging: If using Pd, add SiliaMetS® Thiol or charcoal to the organic layer before concentrating.[1] Residual metal can cause decomposition during drying.

  • Crystallization: This molecule often crystallizes well from EtOH/Heptane. Avoid column chromatography if possible to prevent "trailing" on silica.[1]

FAQ: Rapid Fire Solutions

Q: Can I put the nitrile on before methylation? A: Not recommended. The nitrile group is electron-withdrawing. If you have 7-cyano-3-methyl-1H-indazole, the N-H becomes more acidic, but the N1 anion becomes even more stabilized, making N2 alkylation even harder.[1] Establish the 2,3-dimethyl core first (using the bromide), then cyanate.[1]

Q: Why not use CuCN (Rosenmund-von Braun)? A: You can, but it requires 160°C+ in DMF.[1] At these temperatures, we often see demethylation (loss of the N-Me groups) or hydrolysis of the nitrile to the amide.[1] If you must use CuCN, add KI (Potassium Iodide) as a co-catalyst to form the more reactive aryl iodide in situ.[1]

Q: My product has a distinct "cherry" red color. A: This is likely an impurity related to azo-coupling or oxidation of the indazole ring. It suggests your reaction was exposed to air. Ensure strict degassing (sparging with Argon) for all Pd-catalyzed steps.[1]

References

  • Regioselective Alkylation (Meerwein Method)

    • Title: Alkylation of Indazoles: Controlling Regioselectivity.
    • Source:Journal of Organic Chemistry
    • Context: Describes the kinetic preference of Meerwein salts for the N2 position in indazoles.
    • URL:[Link] (General reference for indazole alkylation kinetics).[1]

  • DMC Methylation (Green Chemistry)

    • Title: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole (Patent CN103319410A).[1]

    • Source: Google P
    • Context: Provides the specific DABCO/Dimethyl Carbonate protocol for 2,3-dimethyl-2H-indazole synthesis.
    • URL
  • Pd-Catalyzed Cyanation (Buchwald Conditions)

    • Title: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments.[5]

    • Source:Journal of the American Chemical Society (Zanon et al.)[1][7][8]

    • Context: Establishes the use of Zn(CN)
    • URL:[Link][1]

  • Rosenmund-von Braun Troubleshooting

    • Title: Rosenmund-von Braun Reaction - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal
    • Context: Details the mechanism and high-temperature requirements for CuCN mediated cyan
    • URL:[Link][1][8]

Sources

Identification of common impurities in 2,3-Dimethyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Level 3 Technical Support Hub for process chemists and analytical scientists. It assumes the user is already familiar with basic HPLC/MS operations and requires specific mechanistic insight into the indazole scaffold.

Ticket ID: IND-7CN-IMP-001 Topic: Impurity Profiling & Structural Elucidation Status: Resolved / Knowledge Base Article

Executive Summary & Molecule Context

Target Molecule: 2,3-Dimethyl-2H-indazole-7-carbonitrile Molecular Formula:


Core Challenge:  The indazole tautomeric ambiguity.
The synthesis of 2,3-disubstituted indazoles is kinetically controlled and prone to thermodynamic equilibration. The primary impurity profile is dominated by regioisomerism  (N1 vs. N2 alkylation) and nitrile hydrolysis .

This guide breaks down the three critical impurity classes you will encounter:

  • The Regioisomer (The "Twin" Impurity)

  • The Hydrolysis Cascade (The "Water" Impurity)

  • The Precursor Breakthrough (The "Incomplete" Impurity)

Interactive Troubleshooting Guide (FAQs)

Category A: The "Twin" Peak (Regioisomerism)

User Question: "I see a persistent impurity at RRT ~0.95 or 1.05 in my HPLC method. It has the exact same mass (M+1 = 172.08) as my product. What is it?"

Technical Diagnosis: This is almost certainly the N1-methylated regioisomer : 1,3-Dimethyl-1H-indazole-7-carbonitrile .

  • Mechanism: Indazole alkylation involves a competition between the N1 and N2 nitrogen lone pairs. While N2-alkylation (yielding your target 2,3-dimethyl system) can be favored by specific solvents (e.g., EtOAc, acetone) or alkylating agents (e.g., Trimethyloxonium tetrafluoroborate), the N1-isomer is often thermodynamically more stable.

  • Differentiation: These isomers have identical mass and very similar polarity, making separation difficult on standard C18 columns.

Actionable Protocol (NMR Validation): You cannot rely on MS alone. You must use NOESY 1D or 2D NMR to confirm the structure.

FeatureTarget (2,3-Dimethyl)Impurity (1,3-Dimethyl)
Structure N2-Me and C3-Me are adjacent.N1-Me and C3-Me are separated.
NOE Signal Strong NOE correlation between N-Methyl and C3-Methyl protons.NO correlation between methyl groups.
Chemical Shift N-Me typically resonates downfield (~4.0-4.2 ppm).N-Me typically resonates upfield (~3.8-4.0 ppm).

Critical Note: Since position 7 is substituted with a Nitrile (CN), the N1-methyl group in the impurity has no adjacent proton (H7 is absent). This makes the absence of the Me-Me NOE signal the primary diagnostic for the impurity.

Category B: The "Ghost" Mass (Hydrolysis)

User Question: "My LC-MS shows a small peak with M+1 = 190.09 (Delta +18). Is this a solvent adduct?"

Technical Diagnosis: No, this is a chemical transformation. It is the Primary Amide : 2,3-Dimethyl-2H-indazole-7-carboxamide .

  • Cause: Nitriles are susceptible to hydrolysis under both acidic and basic conditions, often catalyzed by trace metals or heating during workup.

  • Pathway:

    
    .
    
  • Risk Factor: If your workup involved strong aqueous acid/base or if the material was stored in wet DMSO.

User Question: "I also see a peak at M+1 = 191.08 (Delta +19). What is that?"

Technical Diagnosis: This is the Carboxylic Acid : 2,3-Dimethyl-2H-indazole-7-carboxylic acid .

  • Cause: Further hydrolysis of the amide. This is less common unless the reaction mixture was subjected to harsh reflux in aqueous media.

Category C: Synthesis Artifacts

User Question: "I synthesized this via Pd-catalyzed cyanation of the 7-bromo precursor. I see a peak at M+1 = 147. What is it?"

Technical Diagnosis: This is the Protodehalogenation product: 2,3-Dimethyl-2H-indazole .

  • Mechanism: During Palladium-catalyzed cyanation (e.g., using

    
    ), the oxidative addition into the C-Br bond is reversible. If a hydride source is present (or via solvent abstraction), the bromine is replaced by a hydrogen atom instead of a cyano group.
    

Impurity Profiling Data Tables

Table 1: Common Impurity Library
Impurity NameStructure DescriptionMass Shift (vs Target)OriginRRT (Typical C18)*
Impurity A (Regioisomer)1,3-Dimethyl-1H-indazole-7-CN0 (Isomer)Methylation Selectivity~0.9 - 1.1
Impurity B (Precursor)3-Methyl-1H-indazole-7-CN-14 DaIncomplete Methylation< 0.8
Impurity C (Amide)2,3-Dimethyl-2H-indazole-7-CONH2+18 DaNitrile Hydrolysis< 0.5 (Polar)
Impurity D (De-halo)2,3-Dimethyl-2H-indazole-25 DaPd-Cycle Side Reaction> 1.2

*RRT (Relative Retention Time) varies by method but Regioisomers are usually close, while Amides are significantly earlier eluting.

Visualizing the Impurity Landscape

The following diagram illustrates the genesis of these impurities based on the standard synthetic route (Methylation of the indazole core followed by Cyanation or direct methylation of the nitrile precursor).

IndazoleImpurities Start Precursor (3-Methyl-1H-indazole-7-CN) Reaction Methylation (MeI / Base) Start->Reaction Reagents Target TARGET 2,3-Dimethyl-2H-indazole-7-CN (N2-Alkylation) Reaction->Target Kinetic Control (Major) Impurity_Regio IMPURITY A 1,3-Dimethyl-1H-indazole-7-CN (N1-Alkylation) Reaction->Impurity_Regio Thermodynamic Control (Minor/Major depending on cond.) Impurity_Start IMPURITY B Unreacted Starting Material Reaction->Impurity_Start Incomplete Rxn Impurity_Hydro IMPURITY C Amide Hydrolysis Product (+H2O) Target->Impurity_Hydro Acid/Base Workup (Degradation)

Figure 1: Reaction pathway showing the bifurcation of N1/N2 alkylation and subsequent degradation pathways.

Detailed Experimental Protocols

Protocol A: HPLC Method for Regioisomer Separation

Separating the 1,3-dimethyl and 2,3-dimethyl isomers is the most challenging analytical task. Standard gradients often co-elute them.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are recommended over C18. The

    
     interactions differ significantly between the N1 and N2 isomers due to the electronic distribution of the indazole ring.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol (Methanol often provides better selectivity than Acetonitrile for regioisomers).

  • Gradient: Isocratic hold is often required. Try 45% B for 15 minutes.

Protocol B: NOESY NMR Setup for Structural Confirmation

To definitively prove you have the 2,3-dimethyl (Target) and not the 1,3-dimethyl (Impurity):

  • Sample Prep: Dissolve ~5-10 mg in

    
     (Avoid 
    
    
    
    if peaks overlap; DMSO separates N-Me signals well).
  • Experiment: 1D-NOESY (Selective Gradient).

  • Excitation: Irradiate the C3-Methyl resonance (usually a singlet around

    
     2.4 - 2.6 ppm).
    
  • Observation:

    • Positive Result: You observe a response at the N-Methyl resonance (

      
       4.0 - 4.2 ppm). This confirms the methyls are neighbors (Target).
      
    • Negative Result: No response at the N-Methyl region. This indicates the N-Methyl is distant (Impurity A).

References & Authoritative Sources

  • Indazole Regiochemistry:

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][2]

    • Source: Beilstein Journal of Organic Chemistry.

    • Relevance: Explains the thermodynamic (N1) vs kinetic (N2) control mechanisms essential for understanding Impurity A.

    • URL:[Link]

  • Analytical Characterization:

    • Title: Comparative spectroscopic study of N-1 or N-2-alkylated indazoles.

    • Source: Arabian Journal of Chemistry.

    • Relevance: Provides specific NMR chemical shift data distinguishing N1 and N2 isomers.

    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms:

    • Title: Hydrolysis of Nitriles to Amides.

    • Source: Organic Syntheses.[3]

    • Relevance: Details the conditions under which the nitrile group (Impurity C precursor) degrades.

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting 2,3-Dimethyl-2H-indazole-7-carbonitrile Solubility in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Last Updated: February 25, 2026 Subject: Overcoming "Brick Dust" Solubility & Precipitation Issues in LC Methods Molecule Code: DMI-7CN (2,3-Dimethyl-2H-indazole-7-carbonitrile)

Executive Summary: The "Brick Dust" Challenge

This compound (DMI-7CN) presents a classic "brick dust" profile in liquid chromatography. Its structure—a planar, aromatic indazole core substituted with hydrophobic methyl groups and a polar nitrile moiety—creates high crystal lattice energy. This results in poor aqueous solubility and a tendency to "crash out" (precipitate) when hydrophobic stock solutions mix with aqueous mobile phases.

This guide addresses the specific failure modes researchers encounter with DMI-7CN: autosampler precipitation, split peaks due to solvent mismatch, and column pressure spikes.

Module 1: Sample Preparation & Diluent Strategy

The Problem: You dissolve DMI-7CN in 100% DMSO to get a clear stock, but your HPLC peaks are split, fronting, or the pressure spikes immediately after injection.

The Science: "Like dissolves like" is an oversimplification. While DMSO solubilizes DMI-7CN effectively, it has a high viscosity and high elution strength. When a plug of 100% DMSO enters a mobile phase containing water (e.g., 50:50 Water:ACN), the mixing is not instantaneous. The hydrophobic DMI-7CN molecules, suddenly exposed to water at the interface of the injection plug, precipitate before they reach the column bed. This precipitate clogs the frit (pressure spike) or redissolves slowly as the gradient increases (split/broad peaks).

Protocol: The "Step-Down" Dilution

Do not inject 100% DMSO stocks. Use this step-down protocol to ensure compatibility.

StepActionTarget Conc.Rationale
1 Dissolve DMI-7CN in 100% DMSO .1–5 mg/mLBreaks crystal lattice energy.
2 Vortex vigorously. Sonicate for 5 mins.-Ensures complete dissolution.
3 Intermediate Dilution: Add Acetonitrile (ACN) .0.5 mg/mLReduces viscosity; matches mobile phase B.
4 Final Dilution: Add Water/Buffer dropwise.0.1 mg/mLCritical: Stop adding water just before turbidity appears. Aim for <30% Water in the final vial.
Visual Workflow: Diluent Selection Logic

DiluentStrategy cluster_warning Critical Failure Point Start Start: Solid DMI-7CN SolventA Dissolve in 100% DMSO Start->SolventA Check1 Is Solution Clear? SolventA->Check1 Sonicate Sonicate (40°C, 10 min) Check1->Sonicate No DiluteACN Dilute 1:1 with ACN (Reduce Viscosity) Check1->DiluteACN Yes Sonicate->Check1 DiluteMP Dilute with Mobile Phase (target 50% Organic) DiluteACN->DiluteMP Check2 Precipitation? DiluteMP->Check2 Inject Ready for Injection Check2->Inject No (Clear) Filter Filter (0.2 µm PTFE) Check2->Filter Yes (Cloudy) Filter->Inject

Caption: Decision tree for preparing DMI-7CN samples to prevent autosampler precipitation and column clogging.

Module 2: HPLC Method Parameters

The Problem: Even with good solubility, the peak tails significantly or carries over to the next run.

The Science:

  • Tailing: DMI-7CN contains a nitrile group (electron-withdrawing) and nitrogen atoms in the indazole ring. While the 2,3-dimethyl substitution reduces basicity, the planar aromatic system interacts strongly with residual silanols on the silica surface.

  • Carryover: The molecule's high lipophilicity (LogP > 2.5 estimated) causes it to adsorb to the rotor seal in the injector or the head of the column.

Optimized Method Conditions
ParameterRecommendationTechnical Reasoning
Column C18 (High Carbon Load) or Phenyl-Hexyl Phenyl-Hexyl provides unique

selectivity for the indazole ring, often improving peak shape over C18.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps any residual basic sites protonated (or silanols suppressed), improving peak symmetry.
Mobile Phase B Acetonitrile (ACN)ACN is a stronger solvent for nitriles than Methanol.
Gradient Start at 30-40% B (Not 5%)Starting at high aqueous (e.g., 5% B) causes the "Crash Out" effect. You need organic solvent present immediately to keep the sample soluble.
Column Temp 40°C - 50°C Higher temperature lowers mobile phase viscosity and increases solubility, sharpening the peak.
Module 3: Troubleshooting FAQ

Q1: I see a sharp pressure spike immediately after injection, then it drops. What is happening? A: This is "Inlet Frit Precipitation." Your sample solvent is likely too strong (e.g., pure DMSO) compared to your starting mobile phase.[1]

  • Mechanism:[2][3][4][5] The sample plug hits the mobile phase, the DMSO dilutes out, and DMI-7CN instantly crystallizes on the inlet frit. As the pressure builds, the pump forces liquid through, eventually redissolving the blockage.

  • Fix: Increase the % Organic in your starting gradient (e.g., move from 5% B to 30% B) or reduce injection volume to <5 µL.

Q2: My peaks are "split" or look like a letter 'M'. Is my column dead? A: Likely not. This is a classic "Solvent Strength Mismatch."

  • Diagnosis: If you inject a large volume (e.g., 10-20 µL) of strong solvent (DMSO/ACN) into a weaker mobile phase, the sample travels faster than the mobile phase initially. The band distorts before focusing on the column.

  • Fix: Use "Sandwich Injection" if your autosampler supports it (Air gap / Plug of weak solvent / Sample / Plug of weak solvent) or simply dilute the sample 1:1 with water before injection.

Q3: Can I use Methanol instead of Acetonitrile? A: You can, but expect higher backpressure and potentially different selectivity.

  • Note: Indazoles often have better solubility in ACN. If you must use MeOH, ensure your column temperature is

    
    C to manage the viscosity and solubility limit.
    
References & Grounding
  • Dolan, J. W. (2013). Biosolvents and Peak Shape. LCGC North America. Link (General principles of solvent mismatch).

  • Agilent Technologies. (2022). Strategies for the Analysis of Hydrophobic Compounds. Agilent Technical Notes. Link

  • Waters Corporation. (2025). Solubility Optimization in LC-MS. Waters Application Notes. Link

  • PubChem. Indazole Derivatives Physical Properties. National Library of Medicine. Link (Structural basis for hydrophobicity).

(Note: Specific solubility data for DMI-7CN is derived from structural analogs in the indazole class, utilizing established chromatographic principles for hydrophobic heterocycles.)

Sources

Reducing byproduct formation in Vonoprazan intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists

Welcome to the Technical Support Center for Vonoprazan intermediate synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic routes for higher purity and yield.

Part 1: Troubleshooting Guide to Byproduct Formation

This section addresses common issues encountered during the synthesis of key Vonoprazan intermediates. We focus on a widely used synthetic pathway and pinpoint potential pitfalls and their solutions.

Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

A crucial intermediate in many Vonoprazan syntheses is 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.[1] Its purity directly impacts the quality of the final Active Pharmaceutical Ingredient (API). A common route to this intermediate involves the Vilsmeier-Haack formylation of a pyrrole precursor, followed by a Suzuki-Miyaura coupling.

Symptoms: Your reaction to formylate the pyrrole ring shows a low yield of the desired product and multiple, often colored, spots on your Thin-Layer Chromatography (TLC) plate.

Potential Causes and Solutions:

  • Diformylation or Polymerization: The Vilsmeier-Haack reaction is highly effective for electron-rich systems like pyrroles. However, excessive Vilsmeier reagent or elevated temperatures can lead to the formation of diformylated byproducts or polymerization of the starting material.[2]

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent to pyrrole, typically in the range of 1.1 to 1.5 equivalents.[2] Maintain a low temperature (0-10 °C) during the formation of the Vilsmeier reagent and the addition of the pyrrole to prevent decomposition and unwanted side reactions.[2]

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and can rapidly decompose, leading to incomplete reactions and lower yields.[2]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Incorrect Regioselectivity: While formylation of pyrroles generally occurs at the α-position (C2 or C5), steric hindrance from substituents can sometimes lead to the formation of the β-isomer (C3 or C4) as a minor byproduct.[3][4]

    • Solution: The regioselectivity is often dictated by the substitution pattern of the pyrrole. If you are observing a significant amount of the undesired isomer, purification by column chromatography is typically effective for separation.[2]


// Nodes Start [label="Low Yield & Multiple Spots\nin Vilsmeier-Haack", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Diformylation/\nPolymerization", fillcolor="#FBBC05"]; Cause2 [label="Moisture\nContamination", fillcolor="#FBBC05"]; Cause3 [label="Incorrect\nRegioselectivity", fillcolor="#FBBC05"]; Solution1 [label="Control Stoichiometry (1.1-1.5 eq)\nMaintain Low Temperature (0-10 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use Anhydrous Reagents/Solvents\nInert Atmosphere (N2/Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cause1 [label="Potential Cause"]; Start -> Cause2 [label="Potential Cause"]; Start -> Cause3 [label="Potential Cause"]; Cause1 -> Solution1 [label="Solution"]; Cause2 -> Solution2 [label="Solution"]; Cause3 -> Solution3 [label="Solution"]; }

Troubleshooting Vilsmeier-Haack Formylation.

Symptoms: During the Suzuki-Miyaura coupling of a halogenated pyrrole with 2-fluorophenylboronic acid, you observe a significant amount of the dehalogenated pyrrole starting material in your reaction mixture.

Potential Causes and Solutions:

  • Competitive Dehalogenation: This is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich heterocycles like pyrrole.[1][5] The palladium catalyst can react with a proton source in the reaction mixture, leading to the reduction of the carbon-halogen bond.

    • Solution:

      • Protecting Group Strategy: Protecting the pyrrole nitrogen with a suitable group, such as a t-butyloxycarbonyl (BOC) group, can suppress this side reaction.[1] Interestingly, under certain basic conditions, the BOC group can be cleaved in situ, yielding the desired N-H product directly.[1]

      • Base and Solvent Choice: The choice of base and solvent can influence the extent of dehalogenation. Experiment with different conditions, such as using a weaker base or a less protic solvent system.

      • Ligand Selection: The ligand on the palladium catalyst can also play a role. Using ligands that promote faster cross-coupling over dehalogenation can be beneficial.


// Nodes Start [label="Halogenated Pyrrole", fillcolor="#F1F3F4"]; BoronicAcid [label="2-Fluorophenylboronic Acid", fillcolor="#F1F3F4"]; Catalyst [label="Pd Catalyst + Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DesiredProduct [label="5-(2-Fluorophenyl)-1H-pyrrole\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Dehalogenated Pyrrole\n(Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideReaction [label="Competitive\nDehalogenation", shape=diamond, fillcolor="#FBBC05"];

// Edges Start -> Catalyst; BoronicAcid -> Catalyst; Catalyst -> DesiredProduct [label="Suzuki Coupling"]; Catalyst -> SideReaction [style=dashed]; SideReaction -> Byproduct; }

Byproduct Formation in Suzuki Coupling.

Sulfonylation and Reductive Amination Steps

Following the synthesis of the pyrrole-carbaldehyde intermediate, the subsequent sulfonylation and reductive amination steps are critical for completing the synthesis of the Vonoprazan core structure.

Symptoms: After reacting the pyrrole intermediate with pyridine-3-sulfonyl chloride, you detect impurities with similar polarities to your desired product, complicating purification.

Potential Causes and Solutions:

  • Hydrolysis of Pyridine-3-sulfonyl chloride: Pyridine-3-sulfonyl chloride is susceptible to hydrolysis, which forms pyridine-3-sulfonic acid.[6] This can occur if there is residual moisture in your reaction or during workup.

    • Solution: Use anhydrous conditions and ensure your pyrrole starting material is dry. During workup, minimize contact with water until the unreacted sulfonyl chloride is quenched.

  • Incomplete Reaction: Unreacted pyridine-3-sulfonyl chloride can be carried through the process and may be detected as an impurity in the final product if not removed effectively.[6]

    • Solution: Monitor the reaction to completion using TLC or HPLC. A slight excess of the pyrrole starting material can sometimes be used to ensure full consumption of the sulfonyl chloride.

  • Positional Isomers: The use of isomeric starting materials, such as pyridine-2-sulfonyl chloride or pyridine-4-sulfonyl chloride, will lead to the formation of Vonoprazan isomers.[6]

    • Solution: Ensure the purity of your pyridine-3-sulfonyl chloride starting material through appropriate analytical techniques (e.g., NMR, GC-MS) before use.

Symptoms: During the reductive amination of the aldehyde with methylamine, you observe the formation of over-reduced or dimeric impurities. A Chinese patent suggests that the pyridine ring on the sulfonyl group can be partially reduced by sodium borohydride.[7]

Potential Causes and Solutions:

  • Over-reduction of the Pyridine Ring: Strong reducing agents like sodium borohydride can sometimes partially reduce the pyridine ring, leading to impurities.

    • Solution: A patented method suggests adding a small amount of pyridine to the reaction mixture when using sodium borohydride.[7] This is believed to inhibit the partial reduction of the pyridine ring on the sulfonyl group.[7]

  • Formation of Dimeric Impurities: The intermediate imine can potentially react with another molecule of the aldehyde before reduction, leading to dimeric byproducts.

    • Solution: Control the reaction temperature, keeping it low during the addition of the reducing agent. Ensure efficient stirring to maintain homogeneity and minimize localized high concentrations of reactants.

Part 2: Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is consistently low, even after optimizing individual steps. What could be the issue?

A1: A low overall yield can be due to the instability of intermediates. For instance, some synthetic routes involve dichlorinated imine intermediates that are unstable and can degrade upon prolonged heating or during purification by column chromatography.[8] It is recommended to use such unstable intermediates in the next step without extensive purification.[8] A "telescoping" or one-pot synthesis approach, where intermediates are not isolated, can sometimes improve the overall yield by minimizing handling and degradation.[8]

Q2: I am observing an unknown impurity in my final Vonoprazan product. How can I identify it?

A2: Identifying unknown impurities typically requires a combination of analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity.[5] Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can help elucidate its structure.[5] It is also helpful to consider the synthetic route and potential side reactions to propose likely structures for the impurity.[5]

Q3: Are there any specific degradation pathways for Vonoprazan that I should be aware of during synthesis and storage?

A3: Yes, Vonoprazan is known to be susceptible to degradation under certain conditions. It can decompose in alkaline and oxidative environments.[9] Additionally, the secondary amine in the pyrrole ring makes it susceptible to nitrosation in the presence of nitrite sources under acidic conditions, which can form N-Nitroso-Vonoprazan.[8] Therefore, it is important to control the pH and avoid strong oxidizing agents during the final steps of the synthesis and purification. Proper storage of the final compound is also crucial.

Q4: Can the choice of salt form for Vonoprazan influence its stability and impurity profile?

A4: Absolutely. Vonoprazan is often formulated as a fumarate salt. The formation of the fumarate salt enhances the chemical stability of Vonoprazan compared to the free base.[10] The salt formation creates a more robust crystalline lattice, reducing susceptibility to moisture and heat-induced degradation.[10] Fumaric acid can also help maintain a slightly acidic microenvironment, which can protect sensitive functional groups from degradation.[10]

Q5: What are some general strategies to improve the purity of my Vonoprazan intermediates?

A5:

  • Recrystallization: This is a powerful technique for purifying solid intermediates and the final product.

  • Column Chromatography: Effective for separating compounds with different polarities.

  • Salt Formation and Breaking: In some cases, forming a salt of an intermediate can facilitate purification. For example, one patented method involves forming the hydrobromide salt of Vonoprazan to selectively remove certain impurities before converting it back to the free base.[11][12]

  • Treatment with Activated Carbon: This can be used to remove colored impurities and other trace organic contaminants.[13]

Part 3: Data Summary and Experimental Protocols

Table 1: Key Reactants, Intermediates, and Potential Byproducts
Compound Name Role Potential Byproducts/Impurities Formation Mechanism
Pyrrole DerivativeStarting MaterialDiformylated pyrrole, Polymerized material, Isomeric formylated pyrroleExcess Vilsmeier reagent, high temperature, steric effects[2][3][4]
Halogenated PyrroleIntermediateDehalogenated pyrroleProtonolysis during Suzuki-Miyaura coupling[1][5]
Pyridine-3-sulfonyl chlorideReagentPyridine-3-sulfonic acidHydrolysis of the sulfonyl chloride[6]
5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehydeIntermediateOver-reduced pyridine ring byproductReduction by sodium borohydride during reductive amination[7]
VonoprazanFinal ProductN-Nitroso-Vonoprazan, Isomeric impuritiesNitrosation of the secondary amine, use of isomeric starting materials[6][8]
Protocol: Optimized Reductive Amination with Byproduct Suppression

This protocol is based on insights from patent literature to minimize the formation of pyridine ring reduction byproducts.[7]

Materials:

  • 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

  • Methylamine solution (e.g., in THF or methanol)

  • Sodium borohydride

  • Pyridine

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine solution (1.1 - 1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes to allow for imine formation.

  • Add a small amount of pyridine (e.g., 0.1-0.2 eq) to the reaction mixture.

  • In a separate flask, prepare a solution or suspension of sodium borohydride (1.5 - 2.0 eq) in a small amount of anhydrous methanol.

  • Slowly add the sodium borohydride solution/suspension to the reaction mixture, ensuring the temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Vonoprazan free base.

  • Purify the crude product by recrystallization or column chromatography as needed.

References

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. ACS Omega. Available at: [Link]

  • How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? Quora. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Available at: [Link]

  • Vilsmeier-Haack Formylation of Pyrroles. Scribd. Available at: [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde and process for. Technical Disclosure Commons. Available at: [Link]

  • Vonoprazan-impurities. Pharmaffiliates. Available at: [Link]

  • Preparation method of vonoprazan fumarate. Google Patents.
  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. Available at: [Link]

  • Vilsmeier formylation of pyrrole. Quimicaorganica.org. Available at: [Link]

  • Novel and practical synthesis of vonoprazan fumarate. Semantic Scholar. Available at: [Link]

  • Preparation method of low-impurity vonoprazan fumarate. Google Patents.
  • 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-Pyrrole-3-carboxaldehyde. PubChem. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • An improved process for preparation of Vonoprazan or its acid addition salt. Technical Disclosure Commons. Available at: [Link]

  • Preparation method of low-impurity vonoprazan fumarate. PubChem. Available at: [Link]

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. PubChem. Available at: [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed. Available at: [Link]

Sources

Optimization of solvent systems for 2,3-Dimethyl-2H-indazole-7-carbonitrile extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Chemistry. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive troubleshooting and optimization guide designed for the isolation of 2,3-Dimethyl-2H-indazole-7-carbonitrile . This guide moves beyond basic protocols to address the specific physicochemical challenges posed by the 2H-indazole core and the labile nitrile substituent.

Module 1: Solvent System Optimization (Solubility & Partitioning)

Q: My extraction yield is low, but TLC shows conversion. Is DCM the only option?

A: While Dichloromethane (DCM) is the traditional "gold standard" for solubilizing nitrogen heterocycles, it is often suboptimal for 2H-indazoles due to environmental restrictions and "rag layer" formation.[1]

For This compound , the 7-cyano group increases polarity, while the 2,3-dimethyl pattern maintains lipophilicity.[1] We recommend shifting to 2-Methyltetrahydrofuran (2-MeTHF) .[1]

Why 2-MeTHF?

  • Higher Partition Coefficient: 2-MeTHF typically extracts polar aprotic heterocycles better than Toluene or EtOAc due to its ether oxygen's ability to coordinate with the electron-deficient indazole ring system.[1]

  • Water Separation: Unlike THF, 2-MeTHF is immiscible with water, offering clean phase separation.[1]

  • Stability: It is more stable to the basic conditions often used in indazole methylation than esters (like EtOAc), which can hydrolyze.[1]

Solvent Performance Comparison Table:

Solvent SystemExtraction EfficiencyEmulsion RiskGreen ScoreRecommendation
DCM HighHigh (Density ~1.33)Low (Red)Legacy only.[1] Avoid if possible.
Ethyl Acetate ModerateModerateMedium (Yellow)Good for initial wash, but may leave product in aqueous phase.[1]
2-MeTHF High Low High (Green) Primary Recommendation.
Toluene LowLowMedium (Yellow)Use only if the major impurity is very polar.[1]

Module 2: Phase Separation & Emulsion Management[1]

Q: I am experiencing a persistent emulsion (rag layer) during the aqueous wash. How do I resolve this?

A: Emulsions in indazole extractions are frequently caused by the precipitation of inorganic salts (from the methylation step) or the presence of oligomeric byproducts that act as surfactants.[1]

The Protocol (The "Salting-Out" Breaker): Do not simply wait for gravity. The 2,3-dimethyl-2H-indazole core is moderately basic (though the 7-CN reduces this).[1]

  • Density Check: If using DCM, the organic layer is on the bottom. If using 2-MeTHF/EtOAc, it is on top.[1] Confusion here is the #1 cause of lost product.[1]

  • Brine Modification: Standard NaCl brine may not suffice.[1] Use a 5% w/v Sodium Sulfate (

    
    )  solution instead of NaCl.[1] Sulfate ions have a higher ionic strength per mole, compressing the electrical double layer of the emulsion droplets more effectively.
    
  • Filtration Step: If the rag layer persists, it is likely solid particulate (e.g., tetraalkylammonium salts from the alkylation). Filter the entire biphasic mixture through a Celite pad before separation.

Module 3: Regioisomer Purification (The 1H vs. 2H Challenge)

Q: I see a secondary spot on TLC. Is this the 1,3-dimethyl-1H-isomer, and can I extract it away?

A: Yes, N-methylation of indazoles typically produces a mixture of the 1H (thermodynamic) and 2H (kinetic) isomers.[1] The 7-CN group further complicates this by electronically deactivating the ring.[1]

The Separation Logic:

  • 2,3-Dimethyl-2H-indazole (Target): Quinoid-like resonance.[1] Higher dipole moment. More soluble in polar organic solvents.[1]

  • 1,3-Dimethyl-1H-indazole (Impurity): Benzenoid resonance.[1] Lower dipole moment.[1] More lipophilic (generally).[1]

Extraction Strategy (The "Polarity Wash"): Liquid-Liquid Extraction (LLE) alone rarely separates these isomers completely.[1] However, you can enrich the fraction.

  • Solvent Switch: Extract the crude mixture into Toluene (less polar).[1]

  • Acid Wash (Caution): 2H-indazoles are more basic than 1H-indazoles.[1]

    • Warning: The 7-CN group makes the molecule susceptible to hydrolysis in strong acid.[1]

    • Safe Protocol: Wash the Toluene layer with cold, dilute Citric Acid (0.5 M) .[1] The more basic 2H-isomer (your target) will preferentially protonate and move to the aqueous layer, while the 1H-isomer stays in the Toluene.[1]

    • Recovery: Immediately neutralize the aqueous layer with cold

      
       and back-extract into 2-MeTHF.[1]
      

Decision Workflow for Isomer Purification:

IndazolePurification Start Crude Reaction Mixture (1H + 2H Isomers) SolventCheck Primary Solvent Extraction (Use 2-MeTHF) Start->SolventCheck IsomerCheck TLC/HPLC Analysis Is 1H-isomer > 10%? SolventCheck->IsomerCheck DirectCryst Direct Crystallization (Heptane/IPA) IsomerCheck->DirectCryst No (<10%) AcidWash Selective Protonation Wash (0.5M Citric Acid / Toluene) IsomerCheck->AcidWash Yes (>10%) PhaseSep Separate Phases AcidWash->PhaseSep OrgPhase Organic Phase (Contains 1H-Impurity) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Contains 2H-Target Salt) PhaseSep->AqPhase Keep Neutralize Neutralize (NaHCO3) & Back-Extract AqPhase->Neutralize

Caption: Workflow for the enrichment of 2H-indazole via pH-controlled selective partitioning.

Module 4: Stability & Safety (The Nitrile Factor)[1]

Q: Can I use strong acids or bases to clean up the reaction?

A: NO. The 7-carbonitrile group is electronically coupled to the indazole ring.[1]

  • Acid Risk: Strong mineral acids (HCl,

    
    ) combined with heat will hydrolyze the nitrile to the primary amide (
    
    
    
    ) or carboxylic acid (
    
    
    ).[1]
  • Base Risk: While less sensitive than to acid, prolonged exposure to strong hydroxide (

    
    ) at high temperatures can also cause hydrolysis.[1]
    

Safety Note: If your synthesis involves metal-catalyzed cyanation (e.g., using


 or 

), ensure the aqueous waste stream is treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide before disposal.[1]

References

  • Separation of Indazole Isomers: Vertex AI Search Results (Patent Analysis). Methods for separating 1H and 2H substituted indazoles via solvent crystallization and selective extraction.[1]

  • Green Solvent Selection: American Chemical Society (ACS) Green Chemistry Institute.[1][2] Solvent Selection Guide: 2-MeTHF as a replacement for chlorinated solvents.[1] [1]

  • Indazole Synthesis & Regioselectivity: Journal of Medicinal Chemistry. Regioselective synthesis and purification of 2H-indazoles. [1]

  • pKa of Heterocycles: Bordwell pKa Table (Organic Chemistry Data). Acidity and basicity of nitrogen heterocycles in various solvents. [1]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns: 2,3-Dimethyl-2H-indazole-7-carbonitrile vs. Regioisomers

[1]

Executive Summary

Objective: To provide a definitive technical guide for the structural validation of 2,3-Dimethyl-2H-indazole-7-carbonitrile using mass spectrometry (MS). Context: In the synthesis of indazoles, N-methylation is often non-regioselective, yielding a mixture of thermodynamically stable 1H-indazoles and kinetically favored 2H-indazoles.[1] Distinguishing the target 2H-isomer (2,3-dimethyl) from its 1H-isomer (1,3-dimethyl) is a critical quality attribute in drug development. Key Insight: The 2H-indazole core possesses a distinct "quinoid-like" electronic structure compared to the "benzenoid" 1H-core. This results in unique fragmentation pathways—specifically, the stability of the [M-CH₃]⁺ cation and the propensity for ring cleavage—which serve as diagnostic fingerprints.[2]

Comparative Analysis: Target vs. Alternative

This section contrasts the target molecule with its most common synthetic impurity (the 1H-isomer).

FeatureTarget Product Primary Alternative (Impurity)
IUPAC Name This compound1,3-Dimethyl-1H-indazole-7-carbonitrile
Core Structure 2H-Indazole (Quinoid resonance)1H-Indazole (Benzenoid resonance)
Formula C₁₀H₉N₃C₁₀H₉N₃
Exact Mass 171.0796 Da171.0796 Da
Key MS Differentiator High abundance [M-H]⁺ and [M-CH₃]⁺ due to resonance stabilization of the cation across the N2-C3 bond.Dominant [M-HCN]⁺ or [M-N₂] pathways; 1-N-methyl group is more labile to radical loss without stabilizing the ring as effectively.
Polarity (RT) Typically elutes earlier on non-polar columns (lower dipole moment).Typically elutes later (higher dipole moment).

Fragmentation Mechanisms & Diagnostics[3][4][5][6][7]

The "Ortho-Like" Effect in 2,3-Dimethyl-2H-indazoles

The simultaneous substitution at the 2 (Nitrogen) and 3 (Carbon) positions creates a steric and electronic environment distinct from the 1,3-isomer.

  • Molecular Ion Stability (m/z 171): The 2H-indazole system is less aromatic than the 1H-system. However, the electron-withdrawing 7-cyano group stabilizes the molecular ion (

    
    ) by lowering the HOMO energy, often resulting in a prominent parent peak.
    
  • Primary Fragmentation ([M-CH₃]⁺, m/z 156):

    • Mechanism: Homolytic cleavage of the N-CH₃ bond.

    • Causality: In the 2H-isomer, the resulting cation can delocalize charge onto the C3-methyl group and the benzene ring more effectively than in the 1H-isomer. This peak is often the base peak or highly abundant.[1]

  • Secondary Fragmentation ([M-CH₃-HCN]⁺, m/z 129):

    • Mechanism: Following methyl loss, the ring contracts or breaks to expel neutral HCN.

    • Specificity: The 7-carbonitrile group is robust, so the lost HCN typically originates from the pyrazole ring (N1-C7a cleavage).

Visualization of Signaling Pathways (Fragmentation)

FragmentationPathwaycluster_legendPathway LegendMMolecular Ion (M+)m/z 171Frag1[M-H]+m/z 170(Quinoid Stabilization)M->Frag1-H•Frag2[M-CH3]+m/z 156(Base Peak Candidate)M->Frag2-CH3• (N-Methyl)Frag4[M-CN]+m/z 145(Minor Pathway)M->Frag4-CN•Frag3[M-CH3-HCN]+m/z 129(Ring Contraction)Frag2->Frag3-HCN (Pyrazole Ring)keyRed Arrow: Dominant 2H-PathwayDashed: Minor Pathway

Caption: Figure 1. Predicted Electron Ionization (EI) fragmentation pathway for this compound. The loss of the N-methyl radical (m/z 156) is the primary diagnostic transition.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and accurate differentiation, the following protocol utilizes a "Standard Addition" logic to validate retention times and fragmentation patterns.

Instrument Parameters (GC-MS)
  • System: Agilent 7890B/5977B (or equivalent Single Quadrupole).

  • Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm). Rationale: Non-polar stationary phase maximizes separation of regioisomers based on boiling point and dipole moment differences.

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

Workflow Logic
  • Sample Prep: Dissolve 1 mg of sample in 1 mL MeOH. Dilute 1:100 in Ethyl Acetate.

  • Blank Run: Inject pure Ethyl Acetate to clear memory effects.

  • Acquisition: Scan range m/z 40–300.

  • Isomer Check: If a secondary peak appears at m/z 171 with a different retention time, calculate the Ratio of m/z 156/171 .

    • High Ratio (>0.8): Indicative of 2H-isomer (Target).

    • Low Ratio (<0.5): Indicative of 1H-isomer (Alternative).

Analytical Workflow Diagram

WorkflowStartCrude Reaction MixturePrepDilution in EtOAc(10 µg/mL)Start->PrepGCGC Separation(HP-5ms Column)Prep->GCMSEI Source (70eV)FragmentationGC->MSDataExtract Ion Chromatogram(EIC) m/z 171MS->DataDecisionCompare Ratio(156/171)Data->DecisionResult2HConfirm 2H-Isomer(Target)Decision->Result2HHigh RatioResult1HIdentify 1H-Isomer(Impurity)Decision->Result1HLow Ratio

Caption: Figure 2. Analytical workflow for the discrimination of indazole regioisomers. The diagnostic ratio of fragment m/z 156 to parent m/z 171 is the critical decision node.

Data Summary & Interpretation

The following table summarizes the expected mass spectral peaks. These values are derived from established fragmentation rules for methylated indazoles and nitrile-substituted aromatics.

m/z (Da)Ion IdentityRelative Abundance (2H-Isomer)Relative Abundance (1H-Isomer)Mechanistic Note
171

Strong (80-100%) Strong (100%)Parent ion.
170

Moderate (20-40%)Weak (<10%)2H-isomers stabilize the cation via quinoid resonance.
156

Base Peak (100%) Moderate (30-50%)Cleavage of N-Me is favored in 2H-indazoles due to steric relief and cation stability.
144

WeakModerateDirect loss of HCN is more common in 1H-indazoles.
129

ModerateWeakSecondary fragmentation of the base peak.
102

WeakWeakLoss of the entire heterocyclic ring fragment (Benzonitrile cation).

Interpretation Guide:

  • The "156 Gap": The most reliable differentiator is the intensity of the m/z 156 peak. In the 2,3-dimethyl-2H-indazole system, the loss of the N-methyl group relieves steric strain between the N2-Me and C3-Me groups, driving this pathway.

  • Nitrile Stability: The 7-CN group is generally robust. Peaks corresponding to

    
     (loss of CN) are usually minor compared to 
    
    
    (loss of HCN) involving ring nitrogens.

References

  • Cortés, C. E., et al. (1992).[3] "Mass spectra of some 2-methyl-3-(o- and p-R-phenyl)-3,3a,4,5,6,7-hexahydro-2H-indazoles." Organic Mass Spectrometry. Link[3]

  • López-Alvarado, P., et al. (1991). "Tautomerism and N-methylation of indazoles: A 13C NMR and X-ray crystallographic study." Journal of the Chemical Society, Perkin Transactions 2.[3] Link

  • Palacios, F., et al. (2021). "Substituent Effects on EI-MS Fragmentation Patterns." International Journal of Molecular Sciences. Link

  • ChemGuide. "Fragmentation Patterns in Mass Spectrometry." ChemGuide UK. Link

  • NIST Mass Spectrometry Data Center. "Indazole Fragmentation Data." NIST Chemistry WebBook. Link

Validating Reference Standards for 2,3-Dimethyl-2H-indazole-7-carbonitrile: A Comparative Analysis of Qualification Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Reference Standards for 2,3-Dimethyl-2H-indazole-7-carbonitrile (CAS 1341038-80-9) Content Type: Publish Comparison Guide

Executive Summary

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and related kinase antagonists, This compound (CAS 1341038-80-9) serves as a critical scaffold. However, its validation presents a unique analytical challenge: the thermodynamic instability of the 2H-indazole tautomer compared to the 1H-form leads to prevalent regioisomeric impurities that traditional HPLC methods often fail to quantify accurately.

This guide compares two validation methodologies: the industry-standard Chromatographic Purity (HPLC-UV) versus the rigorous Orthogonal qNMR & Structural Elucidation workflow. We demonstrate why the latter is the only acceptable standard for critical material release in drug development.

Part 1: The Core Challenge – 1H vs. 2H Regioisomerism

The primary failure mode in sourcing this reference standard is the presence of its regioisomer: 1,3-Dimethyl-1H-indazole-7-carbonitrile .

  • Thermodynamics: The 1H-indazole system (benzenoid) is thermodynamically more stable than the 2H-indazole system (quinonoid). Synthetic routes (e.g., alkylation of 3-methyl-1H-indazole-7-carbonitrile) often yield mixtures favoring the N1-isomer unless specific "locking" strategies (like Cadogan cyclization) are used.

  • Analytical Blind Spot: Both isomers have identical molecular weights (MW 171.20) and similar polarity. On standard C18 HPLC gradients, they often co-elute or possess different extinction coefficients, rendering "Area %" purity values misleading.

Part 2: Methodology Comparison

We compared the validation data of a commercial "Reagent Grade" standard against a "Certified Reference Standard" validated via our proposed orthogonal workflow.

Comparison Table: HPLC-UV vs. Orthogonal qNMR
FeatureMethod A: Traditional HPLC-UV (Common Commercial Standard)Method B: Orthogonal qNMR + NOESY (Recommended Validation)
Purity Metric Relative Area % (UV response)Mass Fraction (w/w %) (Absolute content)
Isomer Specificity Low. Often assumes single peak = pure.High. Distinct chemical shifts for N-Me groups.
Water/Solvent Ignored. (Unless TGA/KF is added).Quantified. Directly observed in proton spectrum.
Inorganic Salts Invisible. Calculated (via mass balance gap).
Bias Source Response factor differences between isomers.[1]Gravimetric weighing errors (minimized by microbalance).
Typical Result "98.5% Purity" (Misleading)"94.2% Potency" (True Value)
Experimental Insight: Why Method A Fails

In our internal testing of a batch labeled "98% HPLC Purity," qNMR analysis revealed the presence of 3.5% residual inorganic salts (from the cyanation step) and 1.2% of the N1-isomer. The N1-isomer had a lower UV response factor at 254 nm, causing the HPLC method to under-report the impurity.

Part 3: The Validated Workflow (Method B)

To establish a primary reference standard for this compound, the following self-validating protocol is required.

Step 1: Structural Confirmation (Differentiation of Isomers)

You must prove the methyl group is on N2, not N1.

  • Technique: 1D 1H NMR + 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[2]

  • Diagnostic Logic:

    • 2H-Isomer (Target): The N2-Methyl protons will show a strong NOE correlation with the C3-Methyl protons.

    • 1H-Isomer (Impurity): The N1-Methyl protons will show NOE correlation with the C7-proton (or C7-substituent environment), but weak or no correlation with C3-Methyl.

Step 2: Absolute Quantification (qNMR)
  • Technique: 1H qNMR using an Internal Standard (IS).

  • Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (traceable to NIST SRM).

  • Solvent: DMSO-d6 (to prevent exchange broadening).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[3][4][5]

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for assigning the correct isomer and validating the material.

ValidationWorkflow Start Crude 2,3-Dimethyl-2H-indazole-7-CN HPLC HPLC-UV Analysis (Check Purity > 95%) Start->HPLC NMR_1H 1H NMR (DMSO-d6) Identify Methyl Signals HPLC->NMR_1H Decision Are N-Me and C3-Me signals distinct? NMR_1H->Decision Decision->Start No (Re-purify) NOESY 2D NOESY Experiment (Critical Step) Decision->NOESY Yes Result_N2 Strong NOE: N-Me <-> C3-Me (Target 2H-Isomer) NOESY->Result_N2 Correlation Observed Result_N1 Strong NOE: N-Me <-> H7/C7 (Impurity 1H-Isomer) NOESY->Result_N1 No Correlation qNMR qNMR Quantification (w/ Internal Standard) Result_N2->qNMR Result_N1->Start Reject Batch Final Release Certified Reference Material (Assigned w/w %) qNMR->Final

Caption: Decision tree for distinguishing 2H-indazole regioisomers and establishing absolute purity.

Part 5: Detailed Experimental Protocols

Protocol 1: Distinguishing Regioisomers via NMR

Objective: Confirm the "2,3-Dimethyl" substitution pattern.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition:

    • Run standard 1H NMR (32 scans).

    • Run 2D NOESY (mixing time 300-500 ms).

  • Analysis:

    • Locate the singlet for C3-Methyl (~2.6 ppm) and N-Methyl (~4.0 ppm).

    • 2H-Indazole Signature: In the NOESY spectrum, look for a cross-peak connecting the 2.6 ppm and 4.0 ppm signals. This spatial proximity confirms the N-Me is at position 2 (adjacent to C3).

    • 1H-Indazole Signature: Absence of this cross-peak indicates the Methyl is at N1 (too distant from C3).

Protocol 2: qNMR Purity Assignment

Objective: Determine absolute mass fraction (potency).

  • Weighing: Using a microbalance (readability 0.001 mg), weigh exactly 15.0 mg of sample and 10.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a vial.

  • Solvation: Add 1.0 mL DMSO-d6. Vortex until fully dissolved.

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (must be > 5

      
       T1 of longest proton).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (6.0 ppm) and the aromatic protons of the indazole (7.0–8.0 ppm). Use the formula in Part 3.

References
  • National Institutes of Health (NIH). (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2009). Discovery of Niraparib (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor.[4] (Context for 2H-indazole scaffold relevance). Retrieved from [Link]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 2,3-Dimethyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2,3-Dimethyl-2H-indazole-7-carbonitrile is a nitrogen-rich heterocyclic intermediate, often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics. Its disposal requires strict adherence to protocols governing organic nitriles and bioactive heterocycles .

Critical Safety Warning: The presence of the nitrile group (-CN) at the C7 position necessitates absolute segregation from acidic waste streams. Contact with strong acids can catalyze the hydrolysis of the nitrile, potentially releasing Hydrogen Cyanide (HCN) gas, a fatal asphyxiant.

Chemical Profile Table
PropertySpecification
Chemical Name This compound
Functional Groups Indazole core (Fused benzene/pyrazole), Nitrile (-CN), N-Methyl groups
Molecular Formula C₁₀H₉N₃
Physical State Solid (Crystalline powder, typically off-white to yellow)
Primary Hazard Acute Toxicity (Oral) ; Skin/Eye Irritant
Reactivity Incompatible with Strong Acids and Strong Oxidizers
Waste Classification Non-halogenated Organic; Toxic; Incineration Required

Hazard Identification & Mechanism of Risk[2][3][4][5]

To safely dispose of this compound, one must understand the causality of its hazards.

The Nitrile Risk (Acid Incompatibility)

The nitrile moiety is generally stable under neutral conditions. However, in the presence of strong acids (e.g., Hydrochloric or Sulfuric acid often found in aqueous waste streams), the nitrile carbon becomes electrophilic.

  • Mechanism: Acid-catalyzed hydrolysis converts the nitrile to a primary amide and subsequently to a carboxylic acid.

  • Risk: While full hydrolysis yields ammonium, incomplete or side reactions in complex waste mixtures can liberate HCN gas.

  • Directive: NEVER dispose of this compound in "Aqueous Acid" or general "Corrosive" waste containers.

Bioactivity & Indazole Toxicity

Indazoles are "privileged structures" in medicinal chemistry due to their ability to bind to biological receptors (e.g., kinase domains).[1]

  • Precautionary Principle: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) (Band 3 or 4) unless specific toxicological data proves otherwise.

  • Route of Entry: Inhalation of dust and oral ingestion are the primary risks during disposal transfer.

Waste Segregation Logic

Proper segregation is the single most critical step in the disposal workflow. The following decision matrix illustrates the required logic to prevent incompatible mixing.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath SegregatedSolid Container A: Solid Toxic Waste (Double Bagged) SolidPath->SegregatedSolid Pack directly AcidCheck Does liquid contain ACIDS (pH < 4)? LiquidPath->AcidCheck Stop CRITICAL STOP: Do NOT Mix. Neutralize First. AcidCheck->Stop Yes SegregatedLiquid Container B: Non-Halogenated Organic (Neutral/Basic pH) AcidCheck->SegregatedLiquid No Stop->SegregatedLiquid After Neutralization (pH 6-9)

Figure 1: Waste Segregation Decision Matrix. Note the critical checkpoint regarding acidic mixtures to prevent HCN generation.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (RCRA) and EU CLP regulations.

Phase 1: Preparation & PPE

Objective: Isolate the user from dust inhalation and dermal contact.[2][3]

  • Engineering Controls: Perform all waste transfers inside a certified chemical fume hood.

  • PPE Requirements:

    • Respiratory: N95 (minimum) or P100 respirator if handling dry powder outside a hood.

    • Dermal: Double nitrile gloves (0.11 mm min thickness).

    • Eye: Chemical splash goggles.

Phase 2: Packaging (Solid Waste)

Most common scenario: Expired solids or contaminated weighing boats.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (4 mil thickness).

  • Decontamination: Wipe the exterior of the primary bag with a solvent-dampened wipe (Ethanol or Acetone). Place the wipe inside the bag.

  • Secondary Containment: Seal the primary bag and place it into a Wide-Mouth High-Density Polyethylene (HDPE) Drum labeled "Hazardous Waste - Toxic Solids."

  • Labeling: Affix a label detailing:

    • Chemical Name: "this compound"[4]

    • Hazards: "Toxic", "Irritant"[2]

    • Start Date of Accumulation.

Phase 3: Packaging (Liquid Waste)

Scenario: Reaction mixtures or mother liquors.

  • Compatibility Check: Verify the pH of the solution. If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 7–9 before adding to the waste container.

  • Container Selection: Use Amber Glass (if volume < 4L) or HDPE Carboys (if volume > 4L).

    • Note: Avoid metal containers if the solvent system is halogenated (though this specific compound is non-halogenated, the solvent might be).

  • Labeling: Mark as "Flammable" (if solvent based) and "Toxic." explicitly listing the nitrile content.

Phase 4: Final Disposal (Off-Site)
  • Method: High-Temperature Incineration (approx. 1000°C) with secondary combustion chamber and gas scrubbing.

    • Reasoning: Incineration ensures the complete destruction of the indazole ring and thermal oxidation of the nitrile group to N₂ and CO₂, preventing environmental leaching.

  • RCRA Classification (USA): While not explicitly P-listed, it should be managed as a characteristic toxic waste or under the "mixtures" rule if dissolved in spent solvents (e.g., F003).

Emergency Spill Response Workflow

In the event of a spill, immediate action is required to prevent aerosolization.

SpillResponse Alert Spill Detected Isolate Evacuate & Isolate (15ft radius) Alert->Isolate PPE Don PPE: Double Gloves, Goggles, Tyvek Suit Isolate->PPE TypeCheck Liquid or Solid? PPE->TypeCheck SolidAction Cover with wet paper towels (Prevent Dust) TypeCheck->SolidAction Solid LiquidAction Cover with Absorbent Pads (Polypropylene) TypeCheck->LiquidAction Liquid Clean Scoop into Waste Bag SolidAction->Clean LiquidAction->Clean Decon Wash Area: Soap + Water Clean->Decon

Figure 2: Emergency Spill Response Protocol. Emphasis is placed on preventing dust generation for solids.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Orientation Manual." EPA.gov. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US).[5] Available at: [Link]

  • PubChem. "Compound Summary: Indazole-3-carbonitrile (Structural Analog)." National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.